MTHFD2-IN-4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H21F6N2O5- |
|---|---|
分子量 |
555.4 g/mol |
IUPAC 名称 |
1,1,1,3,3,3-hexafluoro-2-[4-(8-morpholin-2-yl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)phenyl]propan-2-olate |
InChI |
InChI=1S/C26H21F6N2O5/c27-25(28,29)24(37,26(30,31)32)16-4-1-14(2-5-16)22(35)34-9-7-17-18-6-3-15(21-12-33-8-10-38-21)11-20(18)39-23(36)19(17)13-34/h1-6,11,21,33H,7-10,12-13H2/q-1 |
InChI 键 |
GZVKMZFKPDYRFA-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
MTHFD2-IN-4: A Selective Inhibitor of a Key Metabolic Enzyme in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is an NAD⁺-dependent mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. This pathway is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. MTHFD2 is highly expressed in embryonic tissues and a wide range of cancers, while its expression is low or absent in most healthy adult tissues.[1][2] This differential expression pattern makes MTHFD2 an attractive therapeutic target for the development of novel anti-cancer drugs.[1] Elevated MTHFD2 expression is often associated with poor prognosis in various malignancies, including breast, colorectal, and renal cell carcinoma.[2] Inhibition of MTHFD2 has been shown to suppress cancer cell proliferation, migration, and invasion, highlighting its potential as a therapeutic strategy.[3]
This technical guide provides a comprehensive overview of MTHFD2-IN-4, a selective inhibitor of MTHFD2, and its more potent successor, DS18561882. It is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and therapeutic potential of targeting MTHFD2.
This compound and its Analogs: Quantitative Data
This compound, also known as DS44960156, is a selective MTHFD2 inhibitor with a tricyclic coumarin (B35378) scaffold.[4] Further optimization of this scaffold led to the development of DS18561882, a more potent and orally available inhibitor.[5] The following tables summarize the key quantitative data for these compounds and other relevant MTHFD2 inhibitors for comparison.
Table 1: In Vitro Inhibitory Activity of MTHFD2 Inhibitors
| Compound | Target | IC50 | Selectivity (MTHFD1 IC50 / MTHFD2 IC50) | Reference |
| This compound (DS44960156) | MTHFD2 | 1.6 µM | >18.75-fold | [1][4] |
| MTHFD1 | >30 µM | [1] | ||
| DS18561882 | MTHFD2 | 6.3 nM | ~90-fold | [6] |
| MTHFD1 | 570 nM | [6] | ||
| LY345899 | MTHFD2 | 663 nM | ~0.14-fold (more potent on MTHFD1) | [7] |
| MTHFD1 | 96 nM | [7] | ||
| TH9028 | MTHFD2 | Not Specified | Not Specified | |
| MTHFD1 | 0.5 nM | [6] | ||
| TH9619 | MTHFD2 | Not Specified | Not Specified | |
| MTHFD1 | 16 nM | [6] |
Table 2: Cell-Based Activity of MTHFD2 Inhibitors
| Compound | Cell Line | Assay Type | GI50 | Reference |
| DS18561882 | MDA-MB-231 (Breast Cancer) | Growth Inhibition | 140 nM | [5][6] |
Table 3: In Vivo Efficacy of DS18561882
| Animal Model | Tumor Type | Dosing | Effect | Reference |
| Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 300 mg/kg, oral administration | Decreased tumor burden with no change in mouse weight. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of MTHFD2 inhibitors.
MTHFD2 Enzymatic Inhibition Assay (NAD(P)H-Glo™ Assay)
This biochemical assay determines the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2 by measuring the production of NADH.
Materials:
-
Recombinant human MTHFD2 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 0.5 mM NAD⁺)
-
Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)
-
Test inhibitor (e.g., this compound) at various concentrations
-
NAD(P)H-Glo™ Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.[2]
-
Enzyme and Inhibitor Pre-incubation: In a multiwell plate, add the assay buffer, recombinant MTHFD2 enzyme, and the test inhibitor at serially diluted concentrations. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, CH₂-THF.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 15-60 minutes) to allow for NADH production.
-
Detection: Stop the enzymatic reaction and measure NADH levels by adding an equal volume of the NAD(P)H-Glo™ Detection Reagent to each well.[2]
-
Luminescence Reading: Incubate the plate at room temperature for 40-60 minutes to stabilize the luminescent signal.[2] Measure the luminescence using a plate reader.
-
Data Analysis: The light signal is proportional to the amount of NADH produced. Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of an MTHFD2 inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test inhibitor (e.g., DS18561882)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the MTHFD2 inhibitor. Include a vehicle control (e.g., medium with the same percentage of DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[8][9] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each inhibitor concentration compared to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an MTHFD2 inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., MDA-MB-231)
-
Test inhibitor (e.g., DS18561882) formulated for in vivo administration
-
Vehicle control (e.g., 0.5% w/v methylcellulose (B11928114) solution)[11]
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the MTHFD2 inhibitor (e.g., DS18561882 at 300 mg/kg) or vehicle control orally once daily.[1][6]
-
Monitoring: Measure tumor volume (using the formula: (Length x Width²)/2) and body weight 2-3 times per week.[6] Monitor the overall health of the animals.
-
Study Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if applicable, perform further analysis such as immunohistochemistry.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to evaluate the in vivo efficacy of the inhibitor.
Visualizations: Signaling Pathways and Experimental Workflows
MTHFD2 Signaling and its Role in Cancer Metabolism
MTHFD2 is a key enzyme in the mitochondrial one-carbon folate metabolic pathway. Its expression is regulated by oncogenic signaling pathways, and its activity directly contributes to the metabolic reprogramming that supports cancer cell proliferation and survival.
Caption: MTHFD2 signaling pathway in cancer metabolism.
Experimental Workflow for MTHFD2 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective MTHFD2 inhibitor like this compound.
Caption: Preclinical evaluation workflow for MTHFD2 inhibitors.
Logical Relationship of MTHFD2 Selective Inhibition
This diagram illustrates the rationale behind the selective targeting of MTHFD2 in cancer therapy.
Caption: Logic of selective MTHFD2 inhibition in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. promega.com [promega.com]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The folate-coupled enzyme MTHFD2 is a nuclear protein and promotes cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on MTHFD2-IN-4 and its Impact on Nucleotide Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metabolic reprogramming is a critical hallmark of cancer, enabling unchecked proliferation and survival. Within this context, the one-carbon (1C) metabolic network is frequently upregulated to meet the high demand for nucleotides and other essential macromolecules. A key enzyme in this network, Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), has emerged as a compelling therapeutic target. MTHFD2 is highly expressed in a multitude of cancer types while being largely absent in healthy adult tissues, offering a potential therapeutic window.[1][2] This guide provides a comprehensive overview of MTHFD2-IN-4, a representative small molecule inhibitor of MTHFD2, and its profound impact on nucleotide biosynthesis, leading to anti-proliferative effects in cancer cells. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
The Role of MTHFD2 in One-Carbon Metabolism and Nucleotide Synthesis
MTHFD2 is a mitochondrial enzyme that plays a crucial role in the folate cycle.[2] It is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[2][3] This 10-formyl-THF is then used to produce formate (B1220265), which is exported to the cytoplasm. In the cytoplasm, this formate provides the carbon atoms for the C2 and C8 positions of the purine (B94841) ring during de novo purine synthesis.[2] In rapidly dividing cancer cells, the mitochondrial pathway involving MTHFD2 is the predominant source of one-carbon units for purine synthesis.[2][4] Consequently, the inhibition of MTHFD2 disrupts the supply of essential building blocks for DNA and RNA synthesis, leading to replication stress and cell death.[1][5][6]
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to target the catalytic activity of MTHFD2. By binding to the enzyme, this compound prevents the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This blockade has several downstream consequences:
-
Depletion of Nucleotide Pools: The primary impact of MTHFD2 inhibition is the reduction in the intracellular pool of purines and thymidylate, which are essential for DNA replication and repair.[1][7]
-
Induction of Replication Stress: The scarcity of nucleotides leads to stalling of replication forks during the S-phase of the cell cycle, causing DNA damage.[1][6]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage and the inability to complete DNA synthesis trigger cell cycle arrest and subsequently, programmed cell death (apoptosis).[5][6][7]
-
Induction of Oxidative Stress: MTHFD2 inhibition can also compromise the production of NADPH, a critical molecule for maintaining cellular redox balance, leading to an increase in reactive oxygen species (ROS) and further cellular stress.[5]
Quantitative Data on MTHFD2 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50/EC50 | Effect | Reference |
| TH9619 | HL-60 (Acute Myeloid Leukemia) | In vivo tumor growth | Not specified | Inhibited tumor growth | [2] |
| Representative Inhibitor | U2OS (Osteosarcoma) | Colony formation | Not specified | Decreased colony formation upon MTHFD2 knockdown | [2] |
Biochemical Activity
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Mthfd2-IN-1 | MTHFD2 | Biochemical Assay | Not specified | Potent inhibitor |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of MTHFD2 inhibitors like this compound.
Cell Viability Assay (e.g., MTT Assay)
This protocol is used to determine the effect of an MTHFD2 inhibitor on cell proliferation and viability.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that prevents confluency by the end of the experiment (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[8]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with the medium containing different concentrations of the inhibitor. Include a vehicle control with the same DMSO concentration.[6][8]
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[8]
Western Blot Analysis
This protocol is used to assess the levels of specific proteins involved in the MTHFD2 signaling pathway, DNA damage response, and apoptosis.[6]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis
This protocol is used to determine the effect of MTHFD2 inhibition on cell cycle progression.[6]
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Harvest treated cells, wash with PBS, and fix in ice-cold 70% ethanol.[6]
-
Store at -20°C for at least 2 hours.[6]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[6]
-
Incubate in the dark for 30 minutes at room temperature.[6]
-
Analyze the cell cycle distribution using a flow cytometer.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MTHFD2's role in one-carbon metabolism and purine synthesis.
Caption: Workflow for evaluating MTHFD2 inhibitor efficacy.
Caption: Downstream effects of MTHFD2 inhibition leading to apoptosis.
Conclusion
MTHFD2 represents a highly promising therapeutic target in oncology due to its differential expression between cancerous and healthy tissues. Inhibitors such as this compound effectively exploit the metabolic vulnerabilities of cancer cells by disrupting the crucial supply of one-carbon units for nucleotide biosynthesis. This leads to a cascade of events including replication stress, cell cycle arrest, and ultimately, apoptosis. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of MTHFD2 inhibitors as a novel class of anti-cancer agents. Further preclinical and clinical studies are warranted to fully realize the therapeutic potential of targeting this key metabolic enzyme.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Anti-Inflammatory Potential of MTHFD2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and other macromolecules. While traditionally investigated as a target in oncology due to its high expression in cancer cells, recent research has unveiled a significant role for MTHFD2 in regulating immune responses.[1][2][3] This technical guide explores the compelling evidence supporting the anti-inflammatory properties of MTHFD2 inhibitors, with a focus on the underlying mechanisms of action, relevant signaling pathways, and the experimental data from preclinical models. Although specific published data on the anti-inflammatory effects of MTHFD2-IN-4 are limited, this document consolidates the broader knowledge of MTHFD2 inhibition as a promising therapeutic strategy for inflammatory and autoimmune diseases. This compound is identified as a potent, tricyclic coumarin (B35378) derivative that acts as an MTHFD2 inhibitor and is available for cancer research.[4]
Introduction to MTHFD2 in Inflammation
MTHFD2 is a key enzyme in the mitochondrial folate cycle, which is highly expressed in rapidly proliferating cells, including activated immune cells, but is found at low to negligible levels in most healthy adult tissues.[3][5] This differential expression pattern makes MTHFD2 an attractive therapeutic target with a potentially wide therapeutic window.[3] The enzyme's role extends beyond metabolic support for proliferation; it is a critical checkpoint in T-cell fate and function.[1][6] Inhibition of MTHFD2 has been shown to reduce disease severity in multiple preclinical models of inflammatory diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and models of inflammatory bowel disease (IBD) and delayed-type hypersensitivity.[3][7][8]
Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of MTHFD2 inhibition are primarily mediated through the modulation of CD4+ T-cell function. Specifically, inhibiting MTHFD2 shifts the balance from pro-inflammatory T helper 17 (Th17) cells to anti-inflammatory regulatory T cells (Tregs).[1][2][7] This immunomodulatory effect is driven by several interconnected mechanisms:
-
Purine (B94841) Depletion and mTORC1 Signaling: MTHFD2 is essential for de novo purine synthesis in activated T cells.[1][6] Its inhibition leads to a depletion of the purine pool, which in turn results in the accumulation of purine biosynthetic intermediates like 5-aminoimidazole carboxamide ribonucleotide (AICAR).[1] AICAR is an analog of AMP and can activate AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK subsequently inhibits the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][8] The mTORC1 pathway is a central regulator of T-cell differentiation, promoting the generation of effector T cells like Th1 and Th17.[[“]] Thus, by inhibiting mTORC1, MTHFD2 inhibitors suppress the differentiation and proliferation of inflammatory Th17 cells.[1][7]
-
Redox Homeostasis: MTHFD2 utilizes NAD+ as a cofactor, and its activity is linked to the production of NADPH, which is crucial for maintaining redox balance within the cell.[5] Inhibition of MTHFD2 can lead to an imbalance in redox homeostasis, which can impact immune cell function and survival.[3][5][8]
-
Epigenetic Modifications: MTHFD2 activity is also linked to the regulation of DNA and histone methylation in Th17 cells, suggesting an epigenetic component to its immunomodulatory effects.[1][6]
Quantitative Data on MTHFD2 Inhibitors
| Inhibitor | Target | IC50 (µM) | Cell-Based Assay (GI50) | Key Findings in Inflammation Models | Reference |
| DS18561882 | MTHFD2 | 0.0063 | 0.140 (MDA-MB-231 cells) | Reduces disease severity in various in vivo inflammatory disease models. | [3][10] |
| DS18561882 | MTHFD1 | 0.57 | [10] | ||
| MTHFD2-IN-5 | MTHFD2 | 0.066 | 0.720 (MOLM-14 cells) | Demonstrates antitumor efficacy in mouse models. | [11] |
| LY345899 | MTHFD1/2 | - | - | Reduces T-cell infiltration and prolongs skin graft survival in mice. | [12] |
| TH9619 | MTHFD2 | - | - | Shows efficacy in preclinical cancer models. | [12][13] |
| SIT-047 | MTHFD2 | - | - | Reduces proliferation of B and CD4+ T cells and suppresses pathogenic cytokine production in preclinical autoimmune models. | [14] |
Signaling Pathways and Experimental Workflows
MTHFD2-Mediated T-Cell Differentiation Signaling Pathway
Caption: MTHFD2 inhibition blocks purine synthesis, leading to mTORC1 suppression and a shift from Th17 to Treg differentiation.
Experimental Workflow for Evaluating MTHFD2 Inhibitors
Caption: A general workflow for the preclinical evaluation of MTHFD2 inhibitors for anti-inflammatory properties.
Detailed Experimental Protocols
In Vitro Naive CD4+ T-Cell Differentiation Assay
This protocol is adapted from methodologies described for studying the effects of MTHFD2 inhibition on T-cell polarization.[15][16][17][18][19]
Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 and Treg lineages.
Materials:
-
Naive CD4+ T cells isolated from mouse spleen and lymph nodes (e.g., using magnetic-activated cell sorting).
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
Anti-CD3 and anti-CD28 antibodies for T-cell activation.
-
Cytokines for differentiation:
-
Th17 conditions: IL-6, TGF-β, anti-IFN-γ, and anti-IL-4 antibodies.
-
Treg conditions: IL-2 and TGF-β.
-
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Flow cytometer and antibodies for intracellular staining (e.g., anti-IL-17A for Th17, anti-FoxP3 for Treg).
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.
-
Cell Seeding: Isolate naive CD4+ T cells and resuspend them in culture medium. Seed the cells at a density of 1-2 x 10^5 cells per well in the antibody-coated plate.
-
Treatment: Add this compound at various concentrations to the designated wells. Include a vehicle control (DMSO).
-
Differentiation: Add the respective cytokine cocktails for Th17 and Treg differentiation to the wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Restimulation (for cytokine analysis): For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Staining and Analysis: Harvest the cells and perform intracellular staining for IL-17A and FoxP3 according to standard protocols. Analyze the percentage of Th17 and Treg cells by flow cytometry.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol is a generalized representation of EAE studies used to evaluate MTHFD2 inhibitors.[3]
Objective: To determine the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
Materials:
-
C57BL/6 mice.
-
Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin.
-
This compound formulated for oral or intraperitoneal administration.
-
Clinical scoring system for EAE (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
Procedure:
-
EAE Induction: Emulsify MOG 35-55 peptide in CFA and immunize mice subcutaneously on day 0. Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
Treatment: Begin administration of this compound or vehicle control at the time of immunization or at the onset of clinical signs, depending on the study design (prophylactic or therapeutic).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and record their scores. Also, monitor body weight.
-
Histology and Immunohistochemistry: At the end of the experiment, perfuse the mice and collect the spinal cords. Analyze for immune cell infiltration (e.g., CD4+, CD8+ T cells) and demyelination (e.g., Luxol fast blue staining).
-
Cytokine Analysis: Isolate splenocytes or lymph node cells and restimulate them with MOG peptide in vitro to measure cytokine production (e.g., IL-17, IFN-γ) by ELISA or flow cytometry.
Conclusion
The inhibition of MTHFD2 represents a novel and promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[3][20] The mechanism of action, centered on the metabolic reprogramming of T cells to favor an anti-inflammatory phenotype, is supported by a growing body of preclinical evidence.[1][7] While further studies are required to specifically delineate the anti-inflammatory properties of this compound, the data from other potent MTHFD2 inhibitors strongly suggest its potential as a valuable tool for research and drug development in this area. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic utility of targeting MTHFD2 in inflammatory conditions.
References
- 1. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. frontiersin.org [frontiersin.org]
- 6. ludwigcancer.princeton.edu [ludwigcancer.princeton.edu]
- 7. medindia.net [medindia.net]
- 8. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 9. consensus.app [consensus.app]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sitryx.com [sitryx.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. antbioinc.com [antbioinc.com]
- 18. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. benchchem.com [benchchem.com]
The Critical Nexus: MTHFD2 as a Mediator of Chemoresistance in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of chemoresistance remains a formidable obstacle in the clinical management of cancer. A growing body of evidence implicates metabolic reprogramming as a key driver of this phenomenon. Within this intricate network, the mitochondrial enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) has surfaced as a critical node, linking one-carbon metabolism to the failure of various chemotherapeutic agents. This technical guide provides a comprehensive overview of the mechanistic underpinnings of MTHFD2-mediated chemoresistance, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding for research and development professionals. MTHFD2's high expression in a multitude of tumor types, contrasted with its low to absent expression in normal adult tissues, positions it as a promising therapeutic target to circumvent drug resistance and improve patient outcomes.
Introduction
MTHFD2 is a bifunctional enzyme that plays a crucial role in mitochondrial folate-mediated one-carbon metabolism. This pathway is essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis in rapidly proliferating cells, including cancer cells.[1] Upregulation of MTHFD2 has been observed in a wide array of malignancies and is often correlated with poor prognosis.[1][2] Beyond its canonical role in nucleotide synthesis, MTHFD2 also contributes to cellular redox homeostasis through the production of NADPH. These functions collectively position MTHFD2 at the heart of cancer cell survival and proliferation, and as will be detailed in this guide, at the core of resistance to several classes of chemotherapeutic drugs.
MTHFD2 and Chemoresistance: A Mechanistic Overview
The link between elevated MTHFD2 expression and chemoresistance is multifactorial. The primary mechanisms include:
-
Enhanced Nucleotide Synthesis: Many conventional chemotherapeutics, such as antifolates (e.g., methotrexate, pemetrexed) and fluoropyrimidines (e.g., 5-fluorouracil), function by inhibiting key enzymes in the nucleotide synthesis pathway. By augmenting the one-carbon unit supply for purine (B94841) and thymidylate synthesis, MTHFD2 can effectively counteract the inhibitory effects of these drugs, thereby enabling cancer cells to continue proliferating in the presence of therapy.
-
Redox Homeostasis and Drug Detoxification: MTHFD2 contributes to the cellular pool of NADPH, a critical reducing equivalent. NADPH is essential for the regeneration of antioxidants like glutathione, which plays a pivotal role in detoxifying reactive oxygen species (ROS) generated by many chemotherapeutic agents. By maintaining redox balance, MTHFD2 helps cancer cells mitigate the cytotoxic oxidative stress induced by chemotherapy.
-
Support of Cancer Stem-like Cell (CSC) Properties: Emerging evidence suggests that MTHFD2 is crucial for the maintenance of cancer stem-like cells.[3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence, and they exhibit inherent resistance to many therapies. MTHFD2's role in sustaining CSCs may therefore be a significant contributor to chemoresistance and treatment failure.
Quantitative Data on MTHFD2-Mediated Chemoresistance
The following tables summarize key quantitative findings from preclinical studies, illustrating the impact of MTHFD2 expression on the efficacy of various chemotherapeutic agents.
| Cell Line | Cancer Type | Chemotherapeutic Agent | MTHFD2 Modulation | IC50 (Control) | IC50 (MTHFD2 Modulated) | Fold Change in Resistance | Reference |
| HCC44 | Non-Small Cell Lung Cancer | Pemetrexed (B1662193) | Knockdown | 110.7 µM | 30.2 µM | ~3.7-fold decrease | [4] |
| H1993 | Non-Small Cell Lung Cancer | Pemetrexed | Overexpression | 0.081 µM | 0.30 µM | ~3.7-fold increase | [4] |
| PC9 | Non-Small Cell Lung Cancer | Gefitinib (B1684475) | Overexpression | Sensitive | Resistant | Qualitatively shown | [5][6] |
| PC9/GR (Gefitinib-Resistant) | Non-Small Cell Lung Cancer | Gefitinib | Knockdown | Resistant | Sensitive | Qualitatively shown | [7] |
| 786-O | Renal Cell Carcinoma | 5-Fluorouracil | shRNA Knockdown | Not specified | Increased sensitivity | Qualitatively shown | [8][9] |
| 786-O | Renal Cell Carcinoma | Methotrexate | shRNA Knockdown | Not specified | Increased sensitivity | Qualitatively shown | [8][9] |
Table 1: Impact of MTHFD2 Modulation on Chemotherapeutic IC50 Values.
| Animal Model | Cancer Type | MTHFD2 Inhibitor | Treatment Regimen | Outcome | Reference |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | LY345899 | Not specified | Significant suppression of tumor growth. Mean tumor weight (mg ± SD): Vehicle = 1.83 ± 0.19, LY345899 = 0.74 ± 0.30 (P < .001) | [10] |
| Nude Mice (SW620 xenograft) | Colorectal Cancer | LY345899 | Not specified | Decreased tumor volume and metastasis | [2] |
| Nude Mice (human xenograft models) | Prostate Cancer | Nanoliposomal MTHFD2 siRNA | Systemic delivery | Strong inhibition of tumor growth | [11] |
Table 2: In Vivo Efficacy of Targeting MTHFD2.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed to investigate the role of MTHFD2 in chemoresistance.
siRNA-Mediated Knockdown of MTHFD2
This protocol describes the transient silencing of MTHFD2 expression in cancer cell lines using small interfering RNA (siRNA).
-
Materials:
-
Target cancer cell line (e.g., HCC44, PC9/GR)
-
MTHFD2 siRNA (e.g., a pool of 3 target-specific 19-25 nt siRNAs)[12]
-
Non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of MTHFD2 siRNA or control siRNA into 250 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM I medium and mix gently. Incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and 2 mL of complete growth medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays (e.g., Western blotting to confirm knockdown, cell viability assays).
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability following treatment with chemotherapeutic agents.
-
Materials:
-
Transfected or parental cancer cells
-
Chemotherapeutic agent (e.g., Pemetrexed, Gefitinib)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., Pemetrexed at concentrations ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.[13][14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Western Blotting for MTHFD2 Protein Expression
This technique is used to detect and quantify the levels of MTHFD2 protein in cell lysates.
-
Materials:
-
Cell lysates from treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-MTHFD2 (e.g., Cell Signaling Technology #41377, 1:1000 dilution; Proteintech 12270-1-AP, 1:4000 dilution)[15][16]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-MTHFD2 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis in cells following MTHFD2 manipulation and/or drug treatment.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[17][18]
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Cancer stem-like properties and gefitinib resistance are dependent on purine synthetic metabolism mediated by the mitochondrial enzyme MTHFD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Decitabine reverses gefitinib resistance in PC9 lung adenocarcinoma cells by demethylation of RASSF1A and GADD45β promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTHFD2 Overexpression Predicts Poor Prognosis in Renal Cell Carcinoma and is Associated with Cell Proliferation and Vimentin-Modulated Migration and Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inven2.com [inven2.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. MTHFD2 marks pemetrexed resistance in pulmonary adenocarcinoma with EGFR wild type - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTHFD2 antibody (12270-1-AP) | Proteintech [ptglab.com]
- 16. MTHFD2 (D8W9U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Methodological & Application
Protocol for Using MTHFD2-IN-4 in Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of MTHFD2-IN-4, a small molecule inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), in cell culture experiments. MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, which is significantly upregulated in various cancers to meet the high demand for nucleotides and amino acids for rapid proliferation.[1] Inhibition of MTHFD2 disrupts this metabolic pathway, leading to impaired DNA synthesis, increased oxidative stress, and ultimately, cancer cell death.[2] Due to its high expression in tumor tissues and low expression in normal adult tissues, MTHFD2 is a promising target for cancer therapy.[3][4] These protocols are designed to guide researchers in investigating the biological effects of this compound on cancer cells.
Mechanism of Action
This compound is a potent and selective inhibitor of MTHFD2. The enzyme MTHFD2 is a key component of the mitochondrial folate cycle, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This process is essential for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5] By inhibiting MTHFD2, this compound depletes the intracellular pool of these essential molecules, leading to replication stress, cell cycle arrest, and apoptosis in cancer cells that are highly dependent on this metabolic pathway.[6][7] Furthermore, inhibition of MTHFD2 can disrupt the cellular redox balance by affecting NADPH production, leading to increased reactive oxygen species (ROS) and oxidative stress.[1]
The MTHFD2 pathway is interconnected with key cellular signaling pathways that regulate cell growth and proliferation, such as the mTORC1 and AKT signaling pathways.[3][8][9] The expression of MTHFD2 itself can be promoted by the mTORC1/ATF4 signaling axis in response to growth signals.[3]
Data Presentation
Table 1: Inhibitory Activity of Mthfd2-IN-1 (DS18561882) in Biochemical Assays
| Inhibitor | Target | Assay Type | IC50 (µM) |
| Mthfd2-IN-1 (DS18561882) | MTHFD2 | Biochemical | 0.0063 |
| Mthfd2-IN-1 (DS18561882) | MTHFD1 | Biochemical | 0.57 |
Source: BenchChem, 2025[7]
Table 2: Cell-Based Inhibitory Activity of Mthfd2-IN-1 (DS18561882)
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| Mthfd2-IN-1 (DS18561882) | Breast Cancer | MDA-MB-468 | 0.0063 |
| Mthfd2-IN-1 (DS18561882) | Lung Adenocarcinoma | A549 | 9.013 |
Source: BenchChem, 2025[7]
Experimental Protocols
Preparation of this compound Stock Solution
Note: This protocol is based on general practices for small molecule inhibitors. Always refer to the manufacturer's datasheet for specific solubility and storage information.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile-filtered
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming or brief sonication in a water bath may be used to aid dissolution if necessary.[10]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1] For long-term storage, -80°C is recommended.
Cell Viability Assay (e.g., MTT or MTS Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or 40% DMF in 2% acetic acid with 16% SDS)[1][11]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment (e.g., 3,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 value.[7]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration, typically ≤ 0.1%).[8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[7]
-
Viability Assessment (MTT Assay):
-
Add 10-20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]
-
Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[7][11]
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[1]
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.[7]
-
Western Blot Analysis
This protocol is used to assess the levels of specific proteins involved in the MTHFD2 signaling pathway, cell cycle regulation, or apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTHFD2, anti-phospho-AKT, anti-PARP, anti-phospho-H2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1x and 5x the IC50) for 24-48 hours.[7]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[7]
Mandatory Visualizations
Caption: MTHFD2 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for this compound cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The folate cycle enzyme MTHFD2 induces cancer immune evasion through PD-L1 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) Targeting MTHFD2 with MTHFD2-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other biomolecules required for rapid cell proliferation.[1] Its expression is notably high in embryonic tissues and a wide array of cancers, while being low in most healthy adult tissues, making it a compelling target for cancer therapy. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a small molecule inhibitor with its intracellular target in a physiologically relevant context.[1][2] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; upon binding to a ligand, a protein's resistance to thermal denaturation increases.[2]
These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of MTHFD2-IN-4, a putative inhibitor of MTHFD2. The protocol outlines two key experimental formats: the melt curve (thermal shift) to determine the optimal temperature for the assay, and the isothermal dose-response (ITDR) to quantify the potency of this compound in stabilizing MTHFD2 in intact cells.
MTHFD2 Signaling and Pathway Context
MTHFD2 plays a significant role in mitochondrial one-carbon metabolism, which is interconnected with central cellular processes.[3][4] Its activity supports de novo purine (B94841) synthesis, which is critical for DNA replication and cell proliferation.[5] The mTORC1 signaling pathway, a key regulator of cell growth, can promote the expression of MTHFD2.[6] Furthermore, MTHFD2 has been implicated in regulating the AKT signaling pathway, further linking it to cell survival and proliferation.[7] Understanding these pathways is crucial for interpreting the downstream cellular consequences of MTHFD2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 6. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 7. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of MTHFD2-IN-4 with a Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the efficacy of MTHFD2-IN-4, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), using a cell viability assay. MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in various cancers to meet the high demand for nucleotides required for rapid proliferation.[1][2][3][4] Inhibition of MTHFD2 presents a promising therapeutic strategy for cancer treatment.[2][5][6] This application note outlines the scientific background, a step-by-step experimental protocol for the MTT cell viability assay, and methods for data analysis and presentation.
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is an NAD+-dependent mitochondrial enzyme that plays a critical role in the folate-mediated one-carbon (1C) metabolic pathway.[7] This pathway is essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1][4] While MTHFD2 expression is generally low in healthy adult tissues, it is significantly upregulated in a wide range of human cancers, correlating with poor prognosis and increased metastasis.[1][5][8][9] This differential expression makes MTHFD2 an attractive target for anticancer drug development.[2][3][6][7]
MTHFD2 inhibitors, such as this compound, are small molecules designed to specifically block the enzymatic activity of MTHFD2.[2] By inhibiting MTHFD2, these compounds disrupt the one-carbon metabolic pathway, leading to a depletion of essential nucleotides for DNA replication and cell division, ultimately causing cell growth arrest and apoptosis in cancer cells.[1][2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10] The assay is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells. This application note provides a detailed protocol to evaluate the cytotoxic effects of this compound on cancer cells using the MTT assay.
MTHFD2 Signaling and Inhibition Pathway
Caption: MTHFD2 signaling pathway and mechanism of this compound inhibition.
Experimental Protocol: MTT Cell Viability Assay
This protocol is optimized for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only for background subtraction).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound efficacy using the MTT assay.
Data Analysis and Presentation
1. Calculation of Cell Viability:
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = [(Abssample - Absblank) / (Absvehicle control - Absblank)] x 100
-
Abssample: Absorbance of the wells treated with this compound.
-
Absvehicle control: Absorbance of the wells treated with the vehicle (DMSO) only.
-
Absblank: Absorbance of the wells with medium only (no cells).
2. Data Presentation:
The results should be presented in a clear and concise manner. A dose-response curve is typically generated by plotting the percentage of cell viability against the logarithm of the this compound concentration. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined. The IC50 is the concentration of the inhibitor that is required to reduce the cell viability by 50%.
Table 1: Representative Cell Viability Data for this compound Treatment
| This compound Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 0.5 | 0.95 | 76.0% |
| 1 | 0.68 | 54.4% |
| 5 | 0.35 | 28.0% |
| 10 | 0.15 | 12.0% |
| 50 | 0.08 | 6.4% |
| Blank (Medium Only) | 0.05 | - |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.85 |
| A549 | Lung Carcinoma | 1.20 |
| MCF-7 | Breast Adenocarcinoma | 2.50 |
| U87-MG | Glioblastoma | 0.95 |
Note: The data presented in these tables are for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and specific batch of this compound.
Discussion and Conclusion
The protocol described in this application note provides a robust and reproducible method for evaluating the in vitro efficacy of the MTHFD2 inhibitor, this compound. By following this protocol, researchers can determine the cytotoxic effects of this compound on various cancer cell lines and calculate key parameters such as the IC50 value. This information is critical for the preclinical assessment of this compound and for guiding further drug development efforts. The specific expression pattern of MTHFD2 in cancer cells and its crucial role in their metabolism make it a compelling target, and inhibitors like this compound hold significant promise as novel anticancer agents.[9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 9. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for MTHFD2 Inhibition in Xenograft Mouse Models of Cancer
Topic: MTHFD2 Inhibitor Treatment in Xenograft Mouse Models of Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. It is highly expressed in embryonic tissues and a wide range of cancers, while its expression is low in most healthy adult tissues.[1][2][3] This differential expression makes MTHFD2 an attractive therapeutic target for cancer.[4][5][6] MTHFD2 is crucial for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][7] Inhibition of MTHFD2 disrupts these metabolic pathways, leading to cancer cell death and suppression of tumor growth.[2][8]
These application notes provide a comprehensive guide to the use of MTHFD2 inhibitors in xenograft mouse models of cancer. While specific data for a compound designated "MTHFD2-IN-4" is not publicly available, this document summarizes data and protocols from studies on other potent and well-characterized MTHFD2 inhibitors, such as DS18561882 and TH9619, to serve as a representative guide for researchers.
MTHFD2 Signaling Pathway in Cancer
MTHFD2 is a key enzyme in the mitochondrial folate cycle. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the de novo synthesis of purines.[1] It also contributes to the production of NADPH, which is vital for maintaining redox homeostasis.[2] In cancer cells, the upregulation of MTHFD2 supports the high demand for nucleotides and other biosynthetic precursors required for rapid proliferation.[3]
Caption: MTHFD2's role in one-carbon metabolism and cancer proliferation.
Quantitative Data Summary
The following tables summarize key quantitative data for representative MTHFD2 inhibitors from in vivo mouse xenograft studies. This data can be used as a reference for designing new experiments.
Table 1: In Vivo Efficacy of MTHFD2 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Treatment Duration | Outcome | Reference |
| DS18561882 | Breast Cancer | MDA-MB-231 | Nude | 300 mg/kg, oral gavage, daily | Not Specified | Decreased tumor burden with no change in mouse weight. | [4] |
| TH9619 | Acute Myeloid Leukemia (AML) | MOLM-13 | NSG | 30 mg/kg, subcutaneous injection, twice daily | 50 days | Significantly prolonged mouse survival. | [1] |
| Unnamed | Acute Myeloid Leukemia (AML) | MOLM-14 | NOD/SCID | 15 mg/kg, intravenous injection, daily | 14 days | Significant tumor growth inhibition (75.7% on day 7, 57.4% on day 14). | [9] |
| LY374571 | Acute Myeloid Leukemia (AML) | MOLM-14 | NOD SCID | 10 mg/kg, intravenous injection, daily (5-on/2-off, 2 cycles) | 14 days | Significant reduction in tumor volume. | [5] |
| LY345899 | Colorectal Cancer | SW620, LoVo | Not Specified | Not Specified | Not Specified | Decreased tumor volume and metastasis. | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving MTHFD2 inhibitors in xenograft mouse models are provided below.
Protocol 1: Xenograft Mouse Model Establishment
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, MOLM-14 for AML) in appropriate media and conditions until they reach 70-80% confluency.[4][9]
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 1x10⁷ to 5x10⁷ cells/mL. For non-adherent cells, collect by centrifugation.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID, or NSG mice), typically 4-6 weeks old.[5][9]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 1x10⁶ to 1x10⁷ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[4]
Protocol 2: Formulation and Administration of MTHFD2 Inhibitors
A. Oral Gavage Administration (Example: DS18561882) [1]
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose (B11928114) solution in sterile water.
-
Dosing Solution Preparation: Suspend the calculated amount of DS18561882 in the vehicle to achieve the desired concentration (e.g., 300 mg/kg in a dosing volume of 10 mL/kg). Use a homogenizer or sonicator for a uniform suspension. Prepare fresh daily.
-
Administration: Administer the calculated volume of the suspension to each mouse via oral gavage using a suitable feeding needle.
B. Subcutaneous Injection (Example: TH9619) [1]
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dosing Solution Preparation: Dissolve TH9619 in the vehicle to the desired concentration (e.g., 30 mg/kg). Gentle warming and vortexing may be necessary. Prepare fresh before use.
-
Administration: Inject the calculated volume subcutaneously into the flank of the mouse.
C. Intravenous Injection (Example: Unnamed Inhibitor) [9]
-
Vehicle Preparation: Prepare a suitable sterile vehicle for intravenous administration (e.g., saline, PBS with a solubilizing agent like DMSO, if necessary and safe).
-
Dosing Solution Preparation: Dissolve the inhibitor in the vehicle to the desired concentration (e.g., 15 mg/kg). Ensure the solution is clear and free of particulates.
-
Administration: Inject the calculated volume into the tail vein of the mouse.
Protocol 3: Assessment of Antitumor Efficacy
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors and measure their final weight. A portion of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
Visualized Experimental Workflow and Mechanism of Action
Caption: Workflow for a xenograft mouse model study with an MTHFD2 inhibitor.
Caption: The mechanism of action of MTHFD2 inhibitors in cancer cells.
Conclusion
Targeting MTHFD2 presents a promising strategy for cancer therapy due to its selective overexpression in tumor cells.[3][5] The data from preclinical xenograft models using inhibitors like DS18561882 and TH9619 demonstrate significant antitumor efficacy.[1][4][5][9] The protocols outlined in this document provide a framework for researchers to design and execute robust in vivo studies to evaluate novel MTHFD2 inhibitors. Careful consideration of the animal model, drug formulation, administration route, and efficacy endpoints is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MTHFD2: A significant mitochondrial metabolic enzyme and a novel target for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 9. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
Application Notes and Protocols for Measuring MTHFD2 Inhibition in Intact Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial to one-carbon (1C) metabolism. It catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in providing one-carbon units for the synthesis of nucleotides (purines and thymidylate) and other essential biomolecules.[1] MTHFD2 is highly expressed in embryonic tissues and a wide array of cancer cells but is notably absent in most healthy adult tissues.[2][3] This differential expression makes MTHFD2 a compelling therapeutic target in oncology, as its inhibition could selectively disrupt the metabolic processes of rapidly proliferating cancer cells while sparing normal cells.[2][4]
Verifying that a potential inhibitor engages MTHFD2 within the complex environment of an intact cell is a critical step in drug development. This document provides detailed protocols for several established techniques to measure MTHFD2 inhibition and target engagement directly and indirectly in a cellular context.
MTHFD2's Role in Mitochondrial One-Carbon Metabolism
MTHFD2 is a central enzyme in the mitochondrial folate cycle. This pathway utilizes serine as the primary source of one-carbon units, which are transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF. MTHFD2 then converts this intermediate into 10-formyl-THF, which can be used to produce formate (B1220265). Formate is subsequently exported to the cytoplasm to participate in the de novo synthesis of purines.[5][6] Inhibition of MTHFD2 disrupts this flow, leading to nucleotide depletion, replication stress, and ultimately, cancer cell death.[7]
Figure 1: Simplified MTHFD2 metabolic pathway in the mitochondrion.
Technique 1: Cellular Thermal Shift Assay (CETSA)
Application Note: The Cellular Thermal Shift Assay (CETSA) is a powerful method to directly verify target engagement in intact cells.[8] The principle is based on ligand-induced thermal stabilization of the target protein.[9] When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation. In a CETSA experiment, cells treated with a compound are heated across a range of temperatures. The amount of soluble (non-denatured) MTHFD2 remaining at each temperature is quantified, typically by Western blot. A positive target engagement is indicated by a shift in the melting curve to higher temperatures for the compound-treated cells compared to the vehicle control.[10][11]
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture an appropriate cancer cell line known to express MTHFD2 (e.g., MOLM-14, MDA-MB-231) to 70-80% confluency.
-
Treat cells with the desired concentration of the MTHFD2 inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[10]
-
-
Cell Harvesting:
-
Harvest cells by trypsinization or scraping.
-
Wash the cells twice with ice-cold PBS and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of ~1-2 x 10⁷ cells/mL.[12]
-
-
Heat Challenge:
-
Aliquot 50-100 µL of the cell suspension into individual PCR tubes for each temperature point.
-
Place the PCR tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., from 40°C to 65°C in 2-3°C increments). Include an unheated control sample (room temperature or 37°C).[9]
-
After the heating step, cool the samples to 4°C for 3 minutes.[9]
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis:
-
Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for MTHFD2 and a loading control (e.g., GAPDH, β-actin).[10]
-
Quantify the band intensities for MTHFD2 and the loading control.
-
-
Data Presentation:
-
For each temperature point, calculate the fraction of soluble MTHFD2 relative to the unheated control.
-
Plot the fraction of soluble MTHFD2 against the temperature for both the vehicle- and compound-treated samples to generate melting curves. The shift in the midpoint of the curve (Tm) indicates target stabilization.
-
Technique 2: Metabolite Quantification Assays
Application Note: Measuring changes in the levels of metabolites upstream or downstream of MTHFD2 provides a functional readout of enzyme inhibition in intact cells. A direct consequence of MTHFD2 inhibition is a reduction in the production of mitochondrial formate.[5][13] This can be measured using commercially available colorimetric assay kits. Alternatively, more sophisticated stable isotope tracing methods using labeled serine can quantify the flux through the entire mitochondrial 1C pathway.[14][15] Inhibition of MTHFD2 is expected to decrease the incorporation of the label into downstream products like purines or thymidine.
Figure 3: General workflow for metabolite extraction and analysis.
Detailed Protocol (Formate Assay):
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1-2 x 10⁶ cells) in appropriate culture plates and allow them to adhere.
-
Treat cells with the MTHFD2 inhibitor or vehicle for the desired duration (e.g., 24-48 hours).
-
-
Sample Preparation:
-
Formate Measurement:
-
Transfer 50 µL of the soluble fraction to a 96-well plate.
-
Add 50 µL of the reaction buffer/mix from the kit to each well.
-
Incubate for 60 minutes at 37°C as per the manufacturer's instructions.[16]
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
-
Data Analysis:
-
Calculate the formate concentration in each sample based on a standard curve.
-
Normalize the formate concentration to the total protein content or cell number for each sample.
-
Compare the formate levels in inhibitor-treated cells to the vehicle-treated control.
-
Technique 3: Cell Viability and Proliferation Assays
Application Note: Cell viability assays provide an indirect but essential measure of the functional consequences of MTHFD2 inhibition. Since MTHFD2 is critical for producing the building blocks required for rapid cell division, its inhibition is expected to reduce cancer cell proliferation and viability.[17] Standard methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, can be used to generate dose-response curves and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for a given compound.[18]
Detailed Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the MTHFD2 inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[18]
-
Mix thoroughly on a plate shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.[18]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and use a four-parameter logistic equation to determine the GI₅₀ or IC₅₀ value.
-
Quantitative Data for MTHFD2 Inhibitors
The following table summarizes publicly available data for several MTHFD2 inhibitors, providing a benchmark for comparison. IC₅₀ values typically refer to biochemical enzymatic assays, while GI₅₀/EC₅₀ values are derived from cellular proliferation or viability assays.
| Inhibitor | Target(s) | MTHFD2 IC₅₀ | MTHFD1 IC₅₀ | Cellular Potency (GI₅₀/EC₅₀) | Reference(s) |
| DS18561882 | MTHFD2 > MTHFD1 | 6.3 nM | 570 nM | 140 nM (MDA-MB-231) | [18][19][20] |
| LY345899 | MTHFD1 > MTHFD2 | 663 nM | 96 nM | 630 nM (MOLM-14) | [5][13][14][18] |
| TH9619 | MTHFD2, MTHFD1 | 47 nM | Potent Inhibition | Low nM range (HL-60) | [18] |
| TH7299 | MTHFD1/2/2L | 254 nM | 89 nM (DC domain) | Not specified | [21] |
| LY374571 | MTHFD2 > MTHFD1 | 80 nM | 630 nM | Not specified | [4] |
| Compound [I] | MTHFD2 >> MTHFD1 | 66 nM | 1790 nM | 720 nM (MOLM-14) | [22] |
| Compound 16e | MTHFD2 >> MTHFD1 | 22 nM | 120 nM | Not specified | [4] |
References
- 1. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. p53 deficiency induces MTHFD2 transcription to promote cell proliferation and restrain DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The folate-coupled enzyme MTHFD2 is a nuclear protein and promotes cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
MTHFD2-IN-4: Application Notes and Protocols for Investigating One-Carbon Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. This pathway is essential for the biosynthesis of nucleotides and amino acids, which are fundamental for rapid cell proliferation.[1][2][3] MTHFD2 is highly expressed in embryonic and various cancer tissues but shows minimal expression in healthy adult tissues, making it a compelling target for anticancer therapies.[2][3][4] The inhibitor MTHFD2-IN-4 is a small molecule designed to target MTHFD2, offering a valuable tool for studying the intricacies of one-carbon metabolism and its role in cancer biology. Upregulation of MTHFD2 has been associated with poor prognosis and resistance to chemotherapy in several cancers.[2][4]
This document provides detailed application notes and protocols for utilizing this compound in research settings. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages data from well-characterized MTHFD2 inhibitors to provide representative protocols and expected outcomes.
Mechanism of Action
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial one-carbon metabolic pathway.[5][6] This process is a crucial source of one-carbon units for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA.[4]
MTHFD2 inhibitors, including this compound, are believed to competitively bind to the active site of the MTHFD2 enzyme. This inhibition blocks its dehydrogenase and cyclohydrolase activities, leading to a depletion of mitochondrial-derived formate. The reduction in one-carbon units impairs the synthesis of purines and thymidylate, which in turn induces replication stress and can lead to apoptosis in rapidly dividing cancer cells.[4]
Data Presentation
The following tables summarize the biochemical and cellular activities of several known MTHFD2 inhibitors. This data can serve as a reference for designing experiments with this compound and for comparing its potency and selectivity.
Table 1: Biochemical Activity of Representative MTHFD2 Inhibitors
| Inhibitor | IC50 (MTHFD2) | IC50 (MTHFD1) | Selectivity (MTHFD1/MTHFD2) | Reference |
| DS18561882 | 0.0063 µM | 0.57 µM | ~90-fold | [1] |
| TH9619 | 0.047 µM | Not specified | Not specified | [1] |
| LY345899 | 0.663 µM | 0.096 µM | ~0.14-fold | [1][7] |
| DS44960156 | 1.6 µM | >30 µM | >18.75-fold | [1] |
| TH9028 | 0.00797 µM | 0.0005 µM | ~0.06-fold | [1] |
| MTHFD2-IN-5 | 0.066 µM | Not specified | Not specified | [1] |
| MTHFD2-IN-6 | 1.46 µM | 19.05 µM | ~13-fold | [1] |
Table 2: Cellular Activity of a Representative MTHFD2 Inhibitor (DS18561882)
| Cell Line | Cancer Type | GI50 | Reference |
| MDA-MB-231 | Breast Cancer | 0.14 µM | [8] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will prevent confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A typical starting concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. Remove the existing medium and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis
This protocol is for assessing the levels of MTHFD2 and downstream markers of DNA damage and apoptosis following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Harvest cells and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
Protocol 3: In Vivo Antitumor Activity in Xenograft Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of an MTHFD2 inhibitor using a mouse xenograft model. The specific dosage and administration route for this compound would need to be determined empirically. The following is based on protocols for DS18561882.[5]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
MTHFD2 inhibitor (e.g., DS18561882)
-
Vehicle (e.g., 0.5% methyl cellulose (B213188) in sterile water)
-
Gavage needles or syringes for the appropriate administration route
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the dosing solution of the MTHFD2 inhibitor in the vehicle. Administer the inhibitor to the treatment group via the determined route (e.g., oral gavage) and dose (e.g., 300 mg/kg, twice daily). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: MTHFD2 in One-Carbon Metabolism and Inhibition by this compound.
Caption: A typical workflow for evaluating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hub.hku.hk [hub.hku.hk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating MTHFD2 Dependency in Cancer Cells using CRISPR/Cas9 and MTHFD2-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme pivotal to one-carbon (1C) metabolism. This pathway is essential for the biosynthesis of nucleotides and amino acids, which are critical for the rapid proliferation of cancer cells.[1] MTHFD2 is highly expressed in a wide range of tumors while having minimal expression in normal adult tissues, making it an attractive therapeutic target.[2][3] This document provides detailed protocols for studying MTHFD2 dependency in cancer cells using two complementary approaches: CRISPR/Cas9-mediated gene knockout and pharmacological inhibition with MTHFD2-IN-4.
The validation of on-target effects is a cornerstone of targeted therapy development. By comparing the phenotypic outcomes of genetic knockout with pharmacological inhibition, researchers can gain high confidence in the specificity of the inhibitor and the role of the target protein.[4] The convergence of data from both methodologies provides robust evidence for MTHFD2 as a viable therapeutic target in oncology.[4]
Data Presentation
The following tables summarize the expected quantitative outcomes from experiments comparing the effects of MTHFD2 knockout (KO) using CRISPR/Cas9 and inhibition using this compound on cancer cell lines.
Table 1: Comparative Effects of MTHFD2-KO and this compound on Cell Viability
| Cell Line | Treatment | IC50 (this compound) | % Growth Inhibition (MTHFD2-KO vs. Control) |
| A549 (Lung Cancer) | This compound / CRISPR KO | ~0.5 µM (representative) | ~40% |
| H1299 (Lung Cancer) | This compound / CRISPR KO | ~0.7 µM (representative) | ~35% |
| MCF-7 (Breast Cancer) | This compound / CRISPR KO | ~1.2 µM (representative) | ~30% |
| SW620 (Colon Cancer) | This compound / CRISPR KO | ~0.9 µM (representative) | ~50% |
Note: IC50 values for this compound are representative and may vary between specific studies and experimental conditions. Growth inhibition data for MTHFD2-KO is based on published studies of MTHFD2 knockdown and knockout.[5]
Table 2: Comparative Effects of MTHFD2-KO and this compound on Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) - this compound | % Apoptotic Cells (Annexin V+) - MTHFD2-KO |
| A549 (Lung Cancer) | This compound / CRISPR KO | Increased | Increased |
| H1299 (Lung Cancer) | This compound / CRISPR KO | Increased | Increased |
| MCF-7 (Breast Cancer) | This compound / CRISPR KO | Moderately Increased | Moderately Increased |
| SW620 (Colon Cancer) | This compound / CRISPR KO | Significantly Increased | Significantly Increased |
Note: The percentage of apoptotic cells will vary depending on the concentration of this compound and the time point of analysis. The data presented here indicates the expected trend of an increase in apoptosis upon MTHFD2 inhibition or knockout.[5]
Signaling Pathways and Experimental Workflows
MTHFD2 Signaling Pathway
MTHFD2 is a key enzyme in mitochondrial one-carbon metabolism, which is interconnected with several critical cellular processes. Its inhibition or knockout impacts nucleotide synthesis, redox balance, and can modulate major signaling pathways like mTORC1 and AKT.[6][7]
Caption: MTHFD2's role in one-carbon metabolism and its inhibition.
Experimental Workflow for MTHFD2 Dependency Study
A logical workflow is crucial for systematically investigating MTHFD2 dependency. This involves generating a stable MTHFD2 knockout cell line and then comparing its phenotype with that of the parental cell line treated with this compound.
Caption: Workflow for studying MTHFD2 dependency.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of MTHFD2
This protocol outlines the steps for generating a stable MTHFD2 knockout cancer cell line.[4][8]
Materials:
-
Cancer cell line of interest
-
LentiCRISPRv2 plasmid (or similar)
-
sgRNA sequences targeting MTHFD2
-
Lipofectamine 3000 (or other transfection reagent)
-
Puromycin
-
96-well plates
-
Cell culture medium and supplements
-
DNA extraction kit
-
PCR reagents and primers for sequencing
-
Western blot reagents
Procedure:
-
sgRNA Design and Cloning:
-
Design at least two sgRNAs targeting an early exon of the MTHFD2 gene using a tool like CHOPCHOP.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the lentiCRISPRv2 plasmid digested with BsmBI.
-
Verify the insertion by Sanger sequencing.
-
-
Transfection:
-
Seed 2.5 x 10^5 cells per well in a 6-well plate and incubate overnight.
-
Transfect the cells with the MTHFD2-sgRNA-lentiCRISPRv2 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
As a control, transfect a separate set of cells with a non-targeting control sgRNA plasmid.
-
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing the appropriate concentration of puromycin (determined by a kill curve).
-
Continue selection for 3-5 days, replacing the medium every 2 days, until non-transfected cells are eliminated.
-
-
Single-Cell Cloning:
-
Serially dilute the puromycin-resistant cells in a 96-well plate to obtain a concentration of 0.5 cells per well.
-
Incubate the plates for 2-3 weeks, monitoring for single-colony formation.
-
Expand the single-cell-derived colonies.
-
-
Validation of MTHFD2 Knockout:
-
Western Blot: Lyse a portion of the expanded clones and perform a western blot to confirm the absence of MTHFD2 protein expression.
-
Genomic DNA Sequencing: Extract genomic DNA from the validated knockout clones. PCR amplify the region of the MTHFD2 gene targeted by the sgRNA and sequence the PCR product to confirm the presence of indels.
-
Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.[9][10]
Materials:
-
Parental and MTHFD2-KO cancer cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 3,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment (for parental cells):
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with various concentrations of this compound for 72-96 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control for the this compound treated cells.
-
Compare the viability of the MTHFD2-KO cells to the parental control cells.
-
Apoptosis (Annexin V/PI) Assay
This assay quantifies the percentage of apoptotic and necrotic cells.[11][12]
Materials:
-
Parental and MTHFD2-KO cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat parental cells with this compound at a relevant concentration (e.g., IC50) for 48-72 hours.
-
Culture MTHFD2-KO cells for the same duration.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[11]
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This protocol is for assessing the expression of MTHFD2 and key apoptosis-related proteins.[13][14]
Materials:
-
Parental and MTHFD2-KO cancer cells treated with or without this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis and normalize the protein of interest to the loading control (β-actin).
-
References
- 1. researchgate.net [researchgate.net]
- 2. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTHFD2 is a metabolic checkpoint controlling effector and regulatory T cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
MTHFD2-IN-4 solubility issues in aqueous solutions
Welcome to the technical support center for MTHFD2-IN-4 and other MTHFD2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Understanding MTHFD2 and Inhibitor Solubility
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway essential for the synthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in embryonic and tumor cells but has low expression in most healthy adult tissues, making it an attractive target for cancer therapy.[1][2][3]
A common challenge when working with small molecule inhibitors like this compound is their limited solubility in aqueous solutions such as cell culture media.[4] These hydrophobic compounds are typically dissolved in an organic solvent, like dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. However, when this stock is diluted into an aqueous buffer or medium, the compound can precipitate if its solubility limit is exceeded, leading to inconsistent and unreliable experimental results.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: Precipitation is a common issue for hydrophobic small molecules like this compound.[4] It occurs when the concentration of the compound in the aqueous cell culture medium exceeds its solubility limit. This is often triggered when a highly concentrated DMSO stock solution is diluted into the media, causing the compound to fall out of solution.[5] Other factors can include the final concentration being too high, interactions with media components, and temperature shifts.[4][5][6][7]
Q2: What is the best solvent for this compound?
A2: The recommended solvent for creating a stock solution of this compound and similar inhibitors is high-quality, anhydrous dimethyl sulfoxide (DMSO).[4][8]
Q3: How should I prepare and store this compound stock solutions?
A3: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.[8] To ensure the compound is fully dissolved, vortexing and brief sonication in a water bath may be necessary.[4] Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[8]
Troubleshooting Guide: Compound Precipitation
This guide provides systematic steps to diagnose and resolve precipitation issues with this compound in your experiments.
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: The medium turns cloudy or contains visible particles immediately after adding the this compound stock solution.
Possible Causes:
-
High Final Concentration: The target concentration of the inhibitor is higher than its solubility limit in the aqueous medium.[4][5]
-
Localized High Concentration: Pipetting a concentrated DMSO stock directly into the full volume of media can create localized "hotspots" where the concentration is transiently very high, initiating precipitation before the compound can disperse.
-
Stock Solution Issue: The compound may not be fully dissolved in the DMSO stock.[5]
Solutions:
-
Verify Stock Solution: Ensure your DMSO stock is completely clear. If it's cloudy, gently warm it and sonicate to aid dissolution.[5]
-
Reduce Final Concentration: Your desired concentration may be unattainable in your specific media. Perform a dose-response experiment starting from a lower, fully soluble concentration to determine the maximum workable concentration.[5]
-
Optimize Dilution Method:
-
Gently pre-warm your cell culture media to 37°C before adding the inhibitor.[5]
-
Instead of adding the stock directly to the final volume, try pre-mixing the stock with a small volume of media first (serum in the media can sometimes help stabilize the compound).[5]
-
Add the stock solution dropwise into the vortexing or swirling media to promote rapid dispersal and avoid localized high concentrations.
-
Issue 2: Delayed Precipitation After Incubation
Symptoms: The solution is clear initially but becomes cloudy or forms precipitates after incubation at 37°C for several hours or days.
Possible Causes:
-
Compound Instability: The inhibitor may be unstable in the cell culture medium over the course of a long experiment.[4]
-
Supersaturated Solution: The initial solution may be supersaturated, a thermodynamically unstable state where the concentration is above the solubility limit but has not yet precipitated. Over time, precipitation occurs.
-
Media Component Interaction: The compound may interact with components in the media, or the media itself could have precipitates like calcium salts, especially after temperature changes.[5][6][7]
Solutions:
-
Prepare Fresh Solutions: For maximum reliability, prepare the final working solution of this compound in media immediately before adding it to your cells. Avoid storing diluted aqueous solutions.[5][8]
-
Test in Different Media: If possible, test the solubility of the inhibitor in different media formulations.[4]
-
Re-evaluate Concentration: Even if it appears dissolved initially, the final concentration may be too high for long-term stability. Try reducing the final concentration.
Data & Protocols
Quantitative Data
Table 1: Potency of Various MTHFD2 Inhibitors
| Inhibitor Name | MTHFD2 IC₅₀ (µM) | MTHFD1 IC₅₀ (µM) | Selectivity (MTHFD1/MTHFD2) | Reference |
|---|---|---|---|---|
| DS18561882 | 0.0063 | 0.57 | ~90-fold | [8] |
| LY345899 | 0.663 | 0.096 | ~0.14-fold | [8][9] |
| DS44960156 | 1.6 | >30 | >18.75-fold | [8] |
| MTHFD2-IN-6 | 1.46 | 19.05 | ~13-fold |[8] |
Table 2: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max Concentration | Notes |
|---|
| DMSO | < 0.5% | Ideally ≤ 0.1%. Always include a vehicle control. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM stock solution.
-
Dissolution: Vortex the solution for 1-2 minutes. If particles are still visible, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[4][5]
Protocol 2: Preparation of Working Solution in Cell Culture Media
This protocol is designed to minimize precipitation when diluting the DMSO stock.
-
Pre-warm Media: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration will be below 0.5%.
-
Dilution: While gently swirling or vortexing the pre-warmed media, add the calculated volume of the this compound stock solution drop-by-drop. This ensures rapid mixing and prevents localized high concentrations.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of the inhibitor.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
potential off-target effects of MTHFD2-IN-4 on MTHFD1
Welcome to the technical support center for MTHFD2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving MTHFD2 inhibitors, with a specific focus on potential off-target effects on MTHFD1.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes with our MTHFD2 inhibitor that are not consistent with published MTHFD2 knockdown studies. Could this be due to off-target effects?
A: Yes, unexpected phenotypes can arise from off-target activities of your inhibitor. A primary concern with MTHFD2 inhibitors is their potential cross-reactivity with the cytosolic isoform, MTHFD1. Due to the high structural similarity between the substrate-binding sites of MTHFD2 and MTHFD1, achieving high selectivity can be challenging.[1][2] Inhibition of MTHFD1 can lead to distinct biological consequences compared to MTHFD2 inhibition, potentially explaining divergent results.[3] It is crucial to characterize the selectivity profile of your specific MTHFD2 inhibitor.
Q2: How can we determine if our MTHFD2 inhibitor is also inhibiting MTHFD1?
A: The most direct method is to perform in vitro enzymatic assays using purified recombinant MTHFD1 and MTHFD2 proteins. By generating dose-response curves for your inhibitor against both enzymes, you can determine the IC50 values and calculate a selectivity ratio. A significant inhibition of MTHFD1, even at higher concentrations, indicates a potential for off-target effects in a cellular context.
Q3: Our MTHFD2 inhibitor shows some activity against MTHFD1 in biochemical assays. How can we confirm if this off-target inhibition is relevant in our cellular experiments?
A: To confirm on-target versus off-target effects in cells, a rescue experiment is highly recommended. The primary role of the mitochondrial one-carbon pathway, involving MTHFD2, is to provide one-carbon units for nucleotide synthesis.[4] Therefore, the cytotoxic or anti-proliferative effects of a specific MTHFD2 inhibitor should be reversible by supplementing the cell culture medium with nucleosides (e.g., a mixture of adenosine, guanosine, cytidine, and thymidine) or formate (B1220265).[3] If the observed phenotype is not rescued by nucleoside or formate supplementation, it is more likely to be an off-target effect.
Q4: We are seeing high variability in the efficacy of our MTHFD2 inhibitor across different cancer cell lines. What could be the cause?
A: The cellular response to MTHFD2 inhibition is highly dependent on the metabolic wiring of individual cell lines. Factors contributing to this variability include:
-
MTHFD2 Expression Levels: Cell lines with higher endogenous MTHFD2 expression are generally more sensitive to its inhibition. It is advisable to quantify MTHFD2 protein levels via Western blot in your cell line panel.
-
Metabolic Dependencies: Some cell lines may be more reliant on the mitochondrial one-carbon pathway for nucleotide synthesis. Others might compensate through alternative pathways, conferring resistance.[5]
-
Nutrient Availability: The composition of your cell culture medium, especially the presence of nucleotide precursors, can influence the inhibitor's efficacy.[5]
-
Proliferation Rate: The anti-proliferative effects of MTHFD2 inhibitors are more pronounced in rapidly dividing cells due to their high demand for nucleotides.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Weaker than expected inhibition of cell growth. | 1. Inhibitor Instability/Solubility: The compound may be degrading or precipitating in the culture medium. 2. Insufficient Treatment Duration: The effects of nucleotide synthesis inhibition may require a longer time to manifest. 3. Cell Line Resistance: The chosen cell line may have low MTHFD2 expression or active compensatory metabolic pathways. | 1. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Confirm solubility in your specific medium. 2. Extend the treatment duration (e.g., 72-96 hours). 3. Verify MTHFD2 expression by Western blot. Consider using a cell line known to be sensitive to MTHFD2 inhibition. |
| Inconsistent results between experiments. | 1. Variable Cell Culture Conditions: Differences in cell passage number, confluency, or media composition. 2. Inhibitor Handling: Inconsistent inhibitor concentration due to pipetting errors or degradation. | 1. Standardize cell culture protocols. Use cells within a defined passage number range. 2. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution. |
| Observed phenotype does not align with MTHFD2's known function. | 1. Off-target effects: The inhibitor may be acting on other proteins, most notably MTHFD1. | 1. Perform a rescue experiment with nucleosides or formate. 2. Profile the inhibitor's activity against MTHFD1 using a biochemical assay. 3. Consider using a structurally different MTHFD2 inhibitor to see if the phenotype is consistent. |
Quantitative Data on MTHFD2 Inhibitor Selectivity
The following table summarizes the inhibitory activity of several known MTHFD2 inhibitors against both MTHFD2 and MTHFD1, illustrating the varying degrees of selectivity.
| Compound Name | MTHFD2 IC50 | MTHFD1 IC50 | Selectivity (MTHFD1/MTHFD2) | Reference |
| MTHFD2i | 0.0063 µM | 0.57 µM | ~90-fold | [6] |
| DS18561882 | 0.0063 µM | 0.57 µM | ~90-fold | [3] |
| LY345899 | 0.663 µM | 0.096 µM | ~0.14-fold (more potent on MTHFD1) | [1][3][7] |
| TH9028 | 0.00797 µM | 0.0005 µM | ~0.06-fold (more potent on MTHFD1) | [3] |
| DS44960156 | 1.6 µM | >30 µM | >18.75-fold | [3] |
| MTHFD2-IN-6 | 1.46 µM | 19.05 µM | ~13-fold | [3] |
Experimental Protocols
Biochemical Assay for MTHFD1/MTHFD2 Inhibitor Selectivity
This protocol describes a general method to determine the IC50 values of an inhibitor against purified MTHFD1 and MTHFD2 enzymes.
Workflow for MTHFD1/MTHFD2 Biochemical Selectivity Assay.
Materials:
-
Purified recombinant human MTHFD1 and MTHFD2 proteins
-
Assay buffer (specific composition may vary, but typically contains a buffering agent, salts, and a detergent)
-
This compound (or other test inhibitor)
-
Substrate (e.g., folitixorin)
-
Cofactors (NAD+ for MTHFD2, NADP+ for MTHFD1)
-
Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)
-
384-well assay plates
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Plate Setup: Transfer the inhibitor dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add the diluted MTHFD1 or MTHFD2 enzyme solution to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrate and the appropriate cofactor.
-
Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at a controlled temperature.
-
Detection: Stop the reaction and measure the amount of NAD(P)H produced using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay to Determine On-Target vs. Off-Target Effects (Rescue Experiment)
This protocol outlines a cell-based assay to differentiate between on-target inhibition of one-carbon metabolism and potential off-target effects.
Workflow for a Cellular Rescue Experiment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Nucleoside mixture (adenosine, guanosine, cytidine, thymidine) or formate
-
96-well plates
-
Cell viability assay reagent (e.g., resazurin-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment Preparation: Prepare the following treatment conditions in complete cell culture medium:
-
Vehicle control (e.g., DMSO)
-
This compound at various concentrations
-
This compound at various concentrations + nucleoside mixture or formate
-
Nucleoside mixture or formate alone
-
-
Cell Treatment: Remove the old medium and add the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the viability of all treatment groups to the vehicle control. If the reduction in cell viability caused by this compound is significantly reversed by the addition of nucleosides or formate, it strongly suggests an on-target effect related to the inhibition of one-carbon metabolism.
Signaling Pathway
MTHFD2 pathway and potential MTHFD1 off-target inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
Technical Support Center: Optimizing MTHFD2 Inhibitor Concentration for Specific Cell Lines
Disclaimer: The following guide focuses on the optimization of MTHFD2 inhibitors. While the user specified "MTHFD2-IN-4," public scientific literature and databases do not contain specific information for a compound with this designation. Therefore, this guide will use data and protocols for well-characterized MTHFD2 inhibitors, such as Mthfd2-IN-1 (also known as DS18561882) , as a representative example. Researchers should always refer to the manufacturer's specifications for the particular inhibitor they are using.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MTHFD2 inhibitors like Mthfd2-IN-1?
A1: Mthfd2-IN-1 is a potent and selective small-molecule inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[1] MTHFD2 is a key enzyme in the mitochondrial one-carbon (1C) metabolism pathway, which is crucial for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA.[1] By inhibiting MTHFD2, these compounds disrupt the folate cycle, leading to replication stress and cell death, particularly in rapidly proliferating cancer cells that are highly dependent on this pathway.[1][2]
Q2: What is a good starting concentration for an MTHFD2 inhibitor in a cell-based assay?
A2: A common starting point is to test a wide range of concentrations, for example, from low nanomolar (nM) to high micromolar (µM), to establish a dose-response curve.[3] If the IC50 (half-maximal inhibitory concentration) value is known from the literature for a similar cell line, you can start with a concentration range that brackets this value. For instance, testing concentrations from 0.01 µM to 100 µM is a reasonable starting range for initial experiments.[4]
Q3: How should I prepare and store MTHFD2 inhibitor stock solutions?
A3: Most MTHFD2 inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% sterile-filtered DMSO.[1] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][3] For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity, and a vehicle control (cells treated with the same concentration of DMSO) should always be included.[2]
Q4: Are there known off-target effects for MTHFD2 inhibitors?
A4: Some MTHFD2 inhibitors may exhibit activity against the cytosolic isoform MTHFD1 or the mitochondrial isoform MTHFD2L due to structural similarities.[5] It is important to check the selectivity profile of the specific inhibitor being used. For example, LY345899 is more potent against MTHFD1 than MTHFD2, while DS18561882 (Mthfd2-IN-1) shows good selectivity for MTHFD2 over MTHFD1.[2][5][6]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected anti-proliferative effects are observed across different cell lines.
-
Possible Causes & Solutions:
-
Varying MTHFD2 Expression: Cell lines with higher endogenous MTHFD2 expression are generally more sensitive to its inhibition.
-
Recommendation: Quantify MTHFD2 protein levels in your cell lines using Western blot to correlate with inhibitor sensitivity.[7]
-
-
Metabolic Heterogeneity: Some cancer cells may rely more heavily on the mitochondrial one-carbon pathway, making them more susceptible. Others might have compensatory metabolic pathways.[7]
-
Recommendation: Perform rescue experiments by supplementing the culture medium with nucleosides (e.g., adenosine, guanosine, cytidine, and thymidine) or formate. If the inhibitor's cytotoxic effects are reversed, it confirms on-target activity related to one-carbon metabolism.[2]
-
-
Inhibitor Stability and Solubility: The inhibitor may be unstable or precipitate in the cell culture medium.
-
Recommendation: Prepare fresh working solutions for each experiment from a frozen stock. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. If precipitation is observed, consider vortexing or brief sonication of the stock solution before dilution.[1][7]
-
-
Insufficient Treatment Duration: The depletion of nucleotide pools and subsequent effects on cell proliferation may take time.
-
Issue 2: High background or non-specific bands are observed in Western blot analysis for MTHFD2.
-
Possible Causes & Solutions:
-
Antibody Issues: The primary or secondary antibody concentration may be too high, or the primary antibody may have low specificity.
-
Recommendation: Optimize the antibody dilutions. Refer to the manufacturer's datasheet for recommended starting dilutions (e.g., for MTHFD2 antibody 12270-1-AP, a starting dilution of 1:4000 is suggested for Western blot).[8] Always include a positive control (e.g., lysate from a cell line known to express high levels of MTHFD2 like HepG2 or HeLa) and a negative control.[9]
-
-
Insufficient Blocking or Washing: Inadequate blocking or washing can lead to non-specific antibody binding.
-
Recommendation: Increase the blocking time (e.g., 1 hour at room temperature) using 5% non-fat milk or bovine serum albumin (BSA) in TBST. Ensure thorough washing steps (e.g., three washes of 10 minutes each with TBST).[2]
-
-
Quantitative Data
The following tables summarize the in vitro activity of several well-characterized MTHFD2 inhibitors across various cancer cell lines. This data can serve as a reference for designing experiments and selecting appropriate concentration ranges.
Table 1: IC50 Values of MTHFD2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| DS18561882 (Mthfd2-IN-1) | Breast Cancer | MDA-MB-468 | 0.0063 | [4] |
| DS18561882 (Mthfd2-IN-1) | Lung Adenocarcinoma | A549 | 9.013 | [4] |
| LY345899 | Colorectal Cancer | SW620 | 0.663 | [5][6][10] |
| TH9619 | Acute Myeloid Leukemia | HL-60 | ~0.01 | [4] |
Table 2: Isoform Selectivity of MTHFD2 Inhibitors
| Inhibitor | MTHFD2 IC50 (µM) | MTHFD1 IC50 (µM) | Selectivity (MTHFD1/MTHFD2) | Reference |
| DS18561882 (Mthfd2-IN-1) | 0.0063 | 0.57 | ~90-fold | [2][4] |
| LY345899 | 0.663 | 0.096 | ~0.14-fold (more potent on MTHFD1) | [2][5][10] |
| DS44960156 | 1.6 | >30 | >18.75-fold | [2] |
| TH9028 | 0.00797 | 0.0005 | ~0.06-fold (more potent on MTHFD1) | [2] |
| MTHFD2-IN-6 | 1.46 | 19.05 | ~13-fold | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of an MTHFD2 inhibitor on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTHFD2 inhibitor (e.g., Mthfd2-IN-1)
-
DMSO (for vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[2]
-
Treatment: Prepare serial dilutions of the MTHFD2 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include wells with a vehicle control (DMSO at the same concentration as the highest inhibitor dose).[2]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MTHFD2 Expression
This protocol is for assessing the protein levels of MTHFD2 following treatment with an inhibitor or in different cell lines.
Materials:
-
Treated or untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTHFD2, anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MTHFD2, diluted according to the manufacturer's instructions) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
Visualizations
Caption: MTHFD2 upstream regulation and its role in cancer cell proliferation.
Caption: A typical workflow for optimizing MTHFD2 inhibitor concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 6. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MTHFD2 antibody (12270-1-AP) | Proteintech [ptglab.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Controlling for Experimental Artifacts with MTHFD2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MTHFD2 inhibitors, with a focus on controlling for experimental artifacts. The information provided is collated from various studies and is intended for research use only. For the purpose of this guide, "MTHFD2-IN-X" will be used to refer to a generic MTHFD2 inhibitor, while specific compound names will be used when data pertains to them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MTHFD2 inhibitors?
MTHFD2 inhibitors primarily work by disrupting the mitochondrial one-carbon metabolic pathway.[1][2][3] MTHFD2 is a mitochondrial enzyme that catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step for the de novo synthesis of purines and thymidylate.[1][3] By inhibiting MTHFD2, these compounds deplete the cellular pool of nucleotides, which are essential building blocks for DNA and RNA synthesis.[3] This leads to replication stress, DNA damage, cell cycle arrest (specifically in the S-phase), and ultimately apoptosis in rapidly proliferating cancer cells that are highly dependent on this pathway.[2][3][4]
Q2: Why is MTHFD2 a compelling target for cancer therapy?
MTHFD2 is highly expressed in various cancer types and embryonic tissues but is largely absent in healthy adult tissues.[2][3][5] This differential expression makes it an attractive therapeutic target, as its inhibition could selectively kill cancer cells while sparing normal cells, potentially leading to fewer side effects compared to conventional chemotherapies.[3][5]
Q3: What are the key differences between various commercially available MTHFD2 inhibitors?
Several MTHFD2 inhibitors are available, each with different potencies and selectivities. A critical factor to consider is their activity against the cytosolic isoform, MTHFD1, and the mitochondrial paralog, MTHFD2L, as off-target inhibition can lead to different biological effects.[6][7] For example, the inhibitor LY345899 has a higher affinity for MTHFD1 than for MTHFD2.[8] It is crucial to consult the specific datasheet for each inhibitor.
Q4: How should I prepare and store MTHFD2 inhibitors?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[2][9] For in vivo experiments, it is often recommended to prepare dosing solutions freshly on the day of use.[4] Always ensure the final DMSO concentration in your cell culture experiments is not toxic to the cells, typically below 0.1-0.5%.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with MTHFD2 inhibitors, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent anti-proliferative effects across different cell lines. | 1. Varying MTHFD2 Expression: Cell lines with higher endogenous MTHFD2 expression are generally more sensitive to inhibition.[9] 2. Metabolic Heterogeneity: Some cell lines may rely more on the mitochondrial one-carbon pathway, while others may have compensatory mechanisms.[9] 3. Nutrient Availability: The presence of nucleotides or precursors like hypoxanthine (B114508) and thymidine (B127349) in the cell culture media can rescue cells from MTHFD2 inhibition.[9] | 1. Quantify MTHFD2 Levels: Perform Western blot analysis to determine the MTHFD2 protein levels in your cell line panel. 2. Metabolic Profiling: If possible, analyze the metabolic dependencies of your cell lines. 3. Use Defined Media: Consider using a dialyzed serum or defined media to control for nucleotide availability. Perform rescue experiments by adding back nucleosides to confirm on-target effects.[9] |
| Weaker than expected inhibition of cell growth. | 1. Inhibitor Instability/Solubility: The compound may have degraded or precipitated out of solution.[9] 2. Insufficient Treatment Duration: The effects of nucleotide depletion may take time to manifest.[9] 3. Suboptimal Assay Conditions: Cell seeding density or the type of viability assay can influence results.[9] | 1. Fresh Preparations: Prepare fresh stock solutions and working dilutions. Confirm solubility in your specific media.[9] 2. Time-Course Experiment: Extend the treatment duration (e.g., 72-96 hours) to allow for the depletion of intracellular nucleotide pools.[9] 3. Optimize Assay Parameters: Optimize cell seeding density to ensure logarithmic growth. Consider using assays that directly measure cell number or DNA synthesis (e.g., BrdU incorporation) in addition to metabolic assays (e.g., MTT).[9] |
| Observed phenotype is not consistent with known MTHFD2 inhibition effects. | 1. Off-Target Effects: The inhibitor may be acting on other proteins, such as MTHFD1 or MTHFD2L.[6] 2. Downstream Consequences of MTHFD2 Inhibition: Inhibition can lead to replication stress, DNA damage, and altered redox states, which can cause a variety of cellular effects.[6] | 1. Assess Selectivity: Test the inhibitor's IC50 against purified MTHFD1 and MTHFD2L. Use knockout/knockdown cell lines for these off-targets to test for phenotypic changes. A Cellular Thermal Shift Assay (CETSA) can also assess target engagement in cells.[6] 2. Rescue Experiments: Perform rescue experiments with formate (B1220265) or thymidine. If the phenotype is reversed, it strongly suggests an on-target effect.[6] |
| High background in Western blots for MTHFD2. | 1. Insufficient Blocking: The blocking step may not be adequate. 2. Antibody Issues: The primary or secondary antibody concentration may be too high, or the antibody may be non-specific. | 1. Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate Antibodies: Optimize the dilutions of your primary and secondary antibodies. Run a control with knockout/knockdown cells to verify antibody specificity. |
Quantitative Data
The following tables summarize key quantitative data for several MTHFD2 inhibitors. Note that IC50 (half-maximal inhibitory concentration) values are from biochemical assays, while GI50/EC50 (half-maximal growth inhibition/effective concentration) values are from cell-based assays.
Table 1: Inhibitor Potency and Selectivity
| Compound Name | MTHFD2 IC50 | MTHFD1 IC50 | Selectivity (MTHFD1/MTHFD2) | Reference(s) |
| DS18561882 | 0.0063 µM | 0.57 µM | ~90-fold | [10] |
| TH9619 | 0.047 µM | 0.047 µM | 1-fold | [4] |
| LY345899 | 0.663 µM | 0.096 µM | ~0.14-fold (more potent on MTHFD1) | [7] |
| DS44960156 | 1.6 µM | >30 µM | >18.75-fold | [11] |
| TH9028 | 0.00797 µM | 0.0005 µM | ~0.06-fold (more potent on MTHFD1) | [11] |
| MTHFD2-IN-5 | 0.066 µM | Not specified | Not specified | [11] |
| MTHFD2-IN-6 | 1.46 µM | 19.05 µM | ~13-fold | [11] |
Table 2: Cellular Activity of MTHFD2 Inhibitors
| Compound Name | Cell Line | Assay Type | GI50/EC50 | Reference(s) |
| TH9619 | HL-60 | Cell Viability | Not specified, potent in nM range | [4][12] |
| MTHFD2-IN-5 | MOLM-14 | Cell Proliferation | 720 nM | [11] |
| Urtica dioica extract | Hs578T | Cell Viability | 25.11 µg/mL | [13] |
| Urtica dioica extract | H460 | Cell Viability | 148.70 µg/mL | [13] |
Experimental Protocols
Cell Viability Assay (e.g., Resazurin-based)
This protocol determines the effect of an MTHFD2 inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTHFD2-IN-X
-
DMSO (for vehicle control)
-
96-well plates
-
Resazurin-based proliferation reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density to ensure they remain in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of MTHFD2-IN-X in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO).[2]
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
Reagent Addition: Add the resazurin-based proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time and then measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50/EC50 value.
Western Blot Analysis
This protocol is for assessing the levels of MTHFD2 and downstream markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved PARP) following treatment with an MTHFD2 inhibitor.
Materials:
-
Cancer cells treated with MTHFD2-IN-X
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MTHFD2, anti-γH2AX, anti-cleaved PARP, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with MTHFD2-IN-X for the desired time and at the optimal concentration. Harvest the cells, wash with PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.[9]
-
Analysis: Use a loading control like β-actin or GAPDH to ensure equal protein loading.[9]
Cell Cycle Analysis
This protocol determines the effect of an MTHFD2 inhibitor on cell cycle progression.
Materials:
-
Cancer cells treated with MTHFD2-IN-X
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with MTHFD2-IN-X as desired. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[2]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[2]
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[2]
Visualizations
MTHFD2 Signaling Pathway
Caption: MTHFD2 signaling and its inhibition.
Experimental Workflow for MTHFD2 Inhibitor Evaluation
Caption: Workflow for MTHFD2 inhibitor studies.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
MTHFD2-IN-4 and Other MTHFD2 Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target in oncology. Its high expression in various cancer types and low to absent expression in normal adult tissues presents a promising therapeutic window.[1][2][3] This guide provides a comparative overview of the efficacy of MTHFD2 inhibitors, with a focus on contextualizing the potential of MTHFD2-IN-4, a potent tricyclic coumarin (B35378) derivative.[4] While specific quantitative preclinical data for this compound is not extensively available in the public domain, this guide will leverage data from other well-characterized MTHFD2 inhibitors, particularly those with similar chemical scaffolds, to provide a comprehensive comparison.
Mechanism of Action of MTHFD2 Inhibitors
MTHFD2 is a bifunctional enzyme that plays a crucial role in mitochondrial one-carbon (1C) metabolism. It catalyzes the conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a key step in the de novo synthesis of purines and thymidylate.[5] Inhibition of MTHFD2 disrupts this metabolic pathway, leading to a depletion of nucleotide pools, which induces replication stress and ultimately triggers cancer cell death.[6] Furthermore, MTHFD2 activity is linked to redox homeostasis through the production of NADPH.[5] Its inhibition can lead to increased reactive oxygen species (ROS) and oxidative stress, particularly in the hypoxic tumor microenvironment.[7]
Comparative Efficacy of MTHFD2 Inhibitors
The development of MTHFD2 inhibitors has yielded several promising compounds. This section provides a comparative summary of their in vitro and in vivo efficacy.
Biochemical Potency and Selectivity
A critical aspect of MTHFD2 inhibitor development is achieving selectivity over the cytosolic isoform MTHFD1 and the mitochondrial isoform MTHFD2L, which are expressed in healthy adult tissues.[8] Non-selective inhibition could lead to off-target toxicities. The following table summarizes the biochemical potency (IC50) and selectivity of several key MTHFD2 inhibitors.
| Inhibitor | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | MTHFD2L IC50 (nM) | Selectivity for MTHFD2 over MTHFD1 | Chemical Class | Reference(s) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Tricyclic Coumarin | [4] |
| DS18561882 | 6.3 | 570 | Data not publicly available | >90-fold | Tricyclic Coumarin | [9][10] |
| DS44960156 | 1600 | >30000 | Data not publicly available | >18-fold | Tricyclic Coumarin | [5][11] |
| LY345899 | 663 | 96 | Data not publicly available | ~0.15-fold (MTHFD1 selective) | Folate Analog | [8][12] |
| TH9028 | 11 | 0.5 | 27 | ~0.05-fold (Non-selective) | Diaminopyrimidine | [8][11] |
| TH9619 | 47 | Data not publicly available | Data not publicly available | Data not publicly available | Diaminopyrimidine | [11] |
| Compound 16e (MTHFD2-IN-5) | 66 | 1790 | Data not publicly available | ~27-fold | 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido-based | [13][14][15] |
Cellular Activity and In Vivo Efficacy
The anti-proliferative activity of MTHFD2 inhibitors in cancer cell lines and their efficacy in preclinical animal models are crucial indicators of their therapeutic potential.
| Inhibitor | Cell Line | GI50 (nM) | Animal Model | Dosing | Antitumor Efficacy | Reference(s) |
| DS18561882 | MDA-MB-231 (Breast Cancer) | 140 | Mouse Xenograft (MDA-MB-231) | 300 mg/kg, oral, twice daily | 67% Tumor Growth Inhibition | [10] |
| Compound 16e (MTHFD2-IN-5) | MOLM-14 (AML) | 720 | Mouse Xenograft (MOLM-14) | 15 mg/kg, intravenous | Significant tumor growth inhibition | [13][14][15] |
| LY345899 | Colorectal Cancer Cell Lines | Data not publicly available | Mouse Xenograft (CRC) | Intraperitoneal injection | Significant tumor growth inhibition | [5] |
Experimental Protocols
Standardized experimental protocols are essential for the consistent and reliable evaluation of MTHFD2 inhibitors.
MTHFD2 Enzymatic Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MTHFD2.
Materials:
-
Recombinant human MTHFD2 protein
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
NAD+
-
5,10-methylenetetrahydrofolate (CH2-THF)
-
Test inhibitor
-
96-well plate
-
Plate reader capable of measuring absorbance or fluorescence at 340 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the MTHFD2 enzyme to each well.
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of NAD+ and CH2-THF.
-
Immediately monitor the increase in NADH concentration by measuring the change in absorbance or fluorescence at 340 nm over time.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[16]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of MTHFD2 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control.
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the substrate.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.[1]
In Vivo Xenograft Model
This protocol evaluates the in vivo antitumor efficacy of MTHFD2 inhibitors in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to the specified dosing schedule (e.g., daily oral gavage).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Record the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.[13][14]
Visualizing the MTHFD2 Pathway and Experimental Workflow
To better understand the context of MTHFD2 inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: MTHFD2's central role in mitochondrial one-carbon metabolism.
Caption: A typical workflow for preclinical evaluation of MTHFD2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]
- 8. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
Validating MTHFD2-IN-4 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of MTHFD2-IN-4, a tricyclic coumarin-derived inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a critical enzyme in mitochondrial one-carbon metabolism, highly expressed in cancer cells and embryonic tissues, making it a promising therapeutic target.[1][2][3] This document outlines experimental data for MTHFD2 inhibitors, details key experimental protocols, and offers visualizations to aid in the selection of appropriate validation strategies.
While "this compound" is a designation for a commercially available MTHFD2 inhibitor, this guide will utilize publicly available data from well-characterized inhibitors of the same tricyclic coumarin (B35378) class, such as DS44960156 and DS18561882, as representative examples.
Quantitative Comparison of MTHFD2 Inhibitors
The following tables summarize the performance of various MTHFD2 inhibitors across different assays, providing a baseline for evaluating this compound.
Table 1: Biochemical Potency of MTHFD2 Inhibitors
| Inhibitor | Target(s) | IC50 | Reference(s) |
| DS18561882 | MTHFD2 | 6.3 nM | [4] |
| MTHFD1 | 570 nM | [4] | |
| LY345899 | MTHFD2 | 663 nM | [4][5] |
| MTHFD1 | 96 nM | [4][5] | |
| TH9619 | MTHFD1/2 | 47 nM | [4] |
| DS44960156 | MTHFD2 | 1.6 µM | [4][5] |
| MTHFD1 | >30 µM | [4][5] |
Table 2: Cellular Target Engagement Measured by Thermal Shift Assay (CETSA)
| Inhibitor | Assay Type | Cell Line | Thermal Shift (ΔTm in °C) | Reference(s) |
| LY345899 | DSF | N/A (Purified Protein) | +10.75 | [6] |
| TH9028 | CETSA | HL-60 | +6.4 | [6] |
| TH9619 | CETSA | HL-60 | +5.9 | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[6]
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells expressing MTHFD2 (e.g., HL-60, MDA-MB-231) to 70-80% confluency.
-
Harvest and resuspend cells in culture medium to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) and incubate at 37°C for 1-3 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[7]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[7]
-
-
Detection and Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble MTHFD2 by Western blotting using an anti-MTHFD2 antibody.
-
Quantify band intensities and plot the fraction of soluble MTHFD2 against temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The shift in Tm (ΔTm) between inhibitor-treated and vehicle-treated samples indicates target engagement.[6]
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by exploiting the principle that ligand binding can protect a protein from proteolysis.[7][8]
Protocol:
-
Cell Lysis:
-
Harvest cultured cells and lyse them in a buffer without detergents (e.g., M-PER buffer with protease inhibitors).
-
Normalize the protein concentration of the lysates.
-
-
Inhibitor Treatment and Protease Digestion:
-
Treat lysate aliquots with this compound or vehicle control and incubate at room temperature for 1 hour.
-
Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a defined period (e.g., 30 minutes).[7]
-
-
Analysis:
-
Stop the digestion by adding SDS-PAGE sample buffer and heating.
-
Analyze the samples by Western blotting using an anti-MTHFD2 antibody.
-
A protected MTHFD2 band in the inhibitor-treated sample compared to the vehicle control indicates target engagement.
-
Substrate/Product Accumulation Assay using LC-MS
This assay measures the direct enzymatic activity of MTHFD2 in cells by quantifying its substrate or product. Inhibition of MTHFD2 is expected to cause an accumulation of its substrate, 5,10-methylenetetrahydrofolate (5,10-CH2-THF), and a decrease in its downstream products.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound or vehicle control as described for CETSA.
-
-
Metabolite Extraction:
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell/solvent mixture.
-
Heat the samples to denature proteins and then centrifuge to remove precipitates.
-
-
Sample Preparation:
-
Dry the supernatant under nitrogen flow.
-
To analyze different folate species, enzymatic treatment to cleave glutamate (B1630785) tails may be necessary.[9]
-
For unstable species like 5,10-CH2-THF, chemical derivatization can be employed to create a stable product for measurement.[9]
-
-
LC-MS/MS Analysis:
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of folate species.[10]
-
Compare the levels of 5,10-CH2-THF and downstream metabolites between inhibitor-treated and vehicle-treated cells.
-
Comparison of Target Engagement Validation Methods
The choice of method for validating this compound target engagement depends on the specific research question and available resources.
References
- 1. Nuclear localization of MTHFD2 is required for correct mitosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. MTHFD2 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 9. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a novel liquid chromatography-tandem mass spectrometry based enzymatic assay of 5,10-methylenetetrahydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isoform Selectivity: A Comparative Analysis of MTHFD2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity profile of small molecule inhibitors is paramount for advancing targeted therapies. This guide provides a comparative analysis of inhibitors targeting MTHFD2, a key enzyme in mitochondrial one-carbon metabolism, against its cytosolic isoform MTHFD1 and mitochondrial paralog MTHFD2L.
Quantitative Selectivity Profiles of MTHFD2 Inhibitors
The inhibitory activity of small molecules against MTHFD2, MTHFD1, and MTHFD2L is typically determined by measuring their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several notable MTHFD2 inhibitors, highlighting their varying degrees of selectivity.
| Compound | MTHFD2 IC50 | MTHFD1 IC50 | MTHFD2L IC50 | Selectivity (MTHFD1/MTHFD2) |
| DS18561882 | 6.3 nM[1] | 570 nM[2][3][4] | Not Available | >90-fold[1] |
| LY345899 | 663 nM[5][6][7][8][9][10] | 96 nM[5][6][7][8][9][10] | Not Available | 0.14-fold (MTHFD1 selective) |
| TH9028 | 11 nM[11] | 0.5 nM[11] | 27 nM[11] | 0.045-fold (Non-selective) |
| MTHFD2-IN-5 | 66 nM[12] | 1790 nM[12][13] | Not Available | ~27-fold[13] |
| DS44960156 | 1.6 µM[14] | >30 µM[14] | Not Available | >18.75-fold |
| MTHFD2-IN-6 | 1.46 µM | 19.05 µM | Not Available | ~13-fold |
Note: "Not Available" indicates that the IC50 value for the specified isoform was not found in the provided search results.
Experimental Protocols
The determination of inhibitor selectivity relies on robust biochemical assays. A generalized protocol for an MTHFD2 enzymatic assay is outlined below.
MTHFD2 Enzymatic Assay Protocol
Objective: To determine the in vitro inhibitory activity of a test compound against purified MTHFD2, MTHFD1, and MTHFD2L enzymes.
Materials:
-
Purified recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes.
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).
-
Cofactor: NAD+.
-
Test compound (e.g., MTHFD2-IN-4) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and other necessary components).
-
96-well microplates.
-
Plate reader capable of measuring changes in absorbance or fluorescence, corresponding to NADH production.
Procedure:
-
Enzyme and Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the purified enzyme (MTHFD2, MTHFD1, or MTHFD2L), and the test compound at various concentrations. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, CH2-THF and NAD+, to all wells.
-
Kinetic Measurement: Immediately begin monitoring the rate of NADH production by measuring the increase in absorbance at 340 nm or by using a coupled fluorescent assay.
-
Data Analysis: Calculate the initial reaction velocities from the kinetic data. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of MTHFD2, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for determining inhibitor IC50 values.
Caption: Role of MTHFD isoforms in one-carbon metabolism.
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LY345899 | MTHFD1/2 inhibitor | ProbeChem Biochemicals [probechem.com]
- 7. esrf.fr [esrf.fr]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 14. medchemexpress.com [medchemexpress.com]
Western Blot Analysis: Confirming MTHFD2 Knockdown by MTHFD2-IN-4 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to confirm the knockdown of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon metabolism and a promising target in cancer therapy. We focus on the use of Western blot analysis to verify protein level reduction following treatment with the small molecule inhibitor MTHFD2-IN-4, and compare this with established genetic knockdown techniques such as siRNA and shRNA. This guide includes detailed experimental protocols, quantitative data from published studies, and visualizations of the experimental workflow and the MTHFD2 signaling pathway.
Comparison of MTHFD2 Knockdown Methods
Table 1: Quantitative Western Blot Analysis of MTHFD2 Knockdown by siRNA and shRNA
| Cell Line | Knockdown Method | MTHFD2 Protein Reduction (%) (relative to control) | Reference Study |
| A549 | siRNA | ~70-80% | [1] |
| H1299 | siRNA | ~60-70% | [1] |
| PC-9 | siRNA | Not explicitly quantified, but significant reduction shown | [2][3] |
| H1975 | siRNA | Not explicitly quantified, but significant reduction shown | [2][3] |
| CAKI-1 | shRNA | Significant reduction shown | [4] |
| 786-O | shRNA | Significant reduction shown | [4] |
| H1299 | shRNA | Significant reduction shown | [5] |
| A549 | shRNA | Significant reduction shown | [5] |
Experimental Protocol: Western Blot for MTHFD2
This protocol outlines the key steps for performing a Western blot to determine MTHFD2 protein levels in cell lysates.
1. Cell Lysis
-
After treatment with this compound, siRNA, or other inhibitors, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA (Bicinchoninic acid) protein assay. This is crucial for equal protein loading in the subsequent steps.
3. SDS-PAGE and Protein Transfer
-
Denature equal amounts of protein (typically 20-40 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A 10% or 12% acrylamide (B121943) gel is typically suitable for MTHFD2 (molecular weight ~35 kDa).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MTHFD2 overnight at 4°C with gentle agitation. Recommended dilutions for primary antibodies can be found on the manufacturer's data sheet, but are typically in the range of 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the MTHFD2 band intensity to the corresponding loading control band intensity.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow: Western Blot Analysis
References
- 1. Targeting mitochondrial one-carbon enzyme MTHFD2 together with pemetrexed confers therapeutic advantages in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTHFD2 promotes tumorigenesis and metastasis in lung adenocarcinoma by regulating AKT/GSK‐3β/β‐catenin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Down‐regulation of MTHFD2 inhibits NSCLC progression by suppressing cycle‐related genes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of MTHFD2-IN-4 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology due to its high expression in cancerous tissues and minimal presence in healthy adult tissues.[1][2][3] This differential expression presents a promising therapeutic window for selective cancer cell inhibition. This guide provides an objective comparison of the preclinical performance of a representative potent and selective MTHFD2 inhibitor, designated here as MTHFD2-IN-4, with other known MTHFD2 inhibitors. The data presented is a synthesis of findings from various preclinical studies to aid researchers in assessing its specificity and potential.
Executive Summary
This compound, represented by the well-characterized inhibitor DS18561882, demonstrates high potency and selectivity for MTHFD2 over its cytosolic isoform MTHFD1.[4][5] Preclinical data from in vitro and in vivo models showcase its ability to inhibit cancer cell proliferation and suppress tumor growth. This guide will delve into the comparative efficacy, selectivity, and underlying mechanisms of this compound and its alternatives, supported by detailed experimental protocols and visual workflows.
Comparative Performance of MTHFD2 Inhibitors
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of this compound (represented by DS18561882) with other notable MTHFD2 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | Selectivity (MTHFD1/MTHFD2) | Representative Cell Line | Cell-based GI50 (nM) | Reference(s) |
| This compound (DS18561882) | 6.3 | 570 | ~90 | MDA-MB-231 (Breast) | 140 | [4][6] |
| Compound 16e | 66 | 1790 | ~27 | MOLM-14 (AML) | 720 | [7][8] |
| LY345899 | 663 | 96 | ~0.15 | - | - | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Type | Preclinical Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound (DS18561882) | Breast Cancer | MDA-MB-231 Xenograft | 300 mg/kg, oral, twice daily | 67% | [4][9] |
| Compound 16e | Acute Myeloid Leukemia (AML) | MOLM-14 Xenograft | 15 mg/kg, intravenous | 57.4% (day 14) | [7][8] |
Mechanism of Action: Disrupting One-Carbon Metabolism
MTHFD2 is a key enzyme in the mitochondrial one-carbon (1C) metabolic pathway, which is essential for the synthesis of nucleotides (purines and thymidylate) and for maintaining redox homeostasis.[10][11] By inhibiting MTHFD2, this compound blocks the production of formate (B1220265) from the mitochondrial 1C pathway.[12] This disruption leads to a depletion of the building blocks necessary for DNA and RNA synthesis, ultimately causing replication stress and cell cycle arrest in rapidly proliferating cancer cells.[13][14]
Caption: MTHFD2 inhibition disrupts the mitochondrial one-carbon pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTHFD2 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against MTHFD2.
Materials:
-
Recombinant human MTHFD2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well assay plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, MTHFD2 enzyme, and NAD+.
-
Add the test compound dilutions or DMSO (vehicle control) to the respective wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, CH2-THF.
-
Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., 0.5% w/v methyl cellulose (B213188) solution)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle at the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage.
Caption: A typical preclinical workflow for evaluating MTHFD2 inhibitors.
Conclusion
The preclinical data strongly support the potential of targeting MTHFD2 as a therapeutic strategy in oncology. This compound, as represented by selective inhibitors like DS18561882, demonstrates robust anti-tumor activity in preclinical models, underpinned by a clear mechanism of action. Its high selectivity for MTHFD2 over MTHFD1 suggests a favorable therapeutic window, a critical aspect for minimizing off-target effects. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further investigate and validate the specificity and efficacy of novel MTHFD2 inhibitors in various cancer contexts. Further studies, including comprehensive off-target profiling and investigation in diverse preclinical models, are warranted to fully elucidate the therapeutic potential of this class of inhibitors.
References
- 1. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]
- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Reversal of cytosolic one-carbon flux compensates for loss of mitochondrial folate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]
Targeting One-Carbon Metabolism in Leukemia: A Comparative Analysis of MTHFD2-Selective Versus Dual MTHFD1/2 Inhibitors
For researchers, scientists, and drug development professionals, the targeting of metabolic pathways in cancer has emerged as a promising therapeutic strategy. One-carbon (1C) metabolism, essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation, is a particularly attractive target. Within this pathway, the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has garnered significant attention due to its high expression in cancer cells, including acute myeloid leukemia (AML), and low to absent expression in normal adult tissues. This differential expression presents a therapeutic window for selectively targeting malignant cells.
This guide provides a comparative analysis of two strategic approaches to inhibiting this pathway in leukemia: selective inhibition of MTHFD2, exemplified by the investigational compound MTHFD2-IN-4, and the dual inhibition of MTHFD1 and MTHFD2. We will delve into their mechanisms of action, preclinical efficacy, and provide supporting experimental data and protocols to aid in research and development decisions.
The Role of MTHFD1 and MTHFD2 in Leukemia
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate in the mitochondria. This process is a critical step in providing one-carbon units for purine (B94841) and thymidylate synthesis.[1][2][3][4] In contrast, MTHFD1 is a trifunctional enzyme primarily located in the cytoplasm that performs similar reactions but can also utilize NADP+. While MTHFD1 is expressed in most normal tissues, MTHFD2 is highly upregulated in various cancers, including AML, and its expression is often associated with poor prognosis.[5][6][7][8]
Suppression of MTHFD2 in AML cells has been shown to impair cell growth, induce differentiation, and decrease colony formation.[1][2][9][10] Mechanistically, this is linked to the disruption of the TCA cycle and depletion of essential building blocks for DNA synthesis.[1][2][11] Notably, AML with FLT3-ITD mutations, a subtype with a particularly poor prognosis, has been identified as a potential biomarker for sensitivity to MTHFD2 suppression.[1][2][9][12] The transcription factor MYC has also been shown to directly regulate the expression of MTHFD2 in AML.[1][2][3][12]
Mechanism of Action: Selective vs. Dual Inhibition
The therapeutic strategies of selective MTHFD2 inhibition versus dual MTHFD1/2 inhibition differ in their approach to disrupting one-carbon metabolism.
Selective MTHFD2 Inhibition (e.g., this compound): The primary advantage of a selective MTHFD2 inhibitor lies in its potential for a wider therapeutic window. By specifically targeting the mitochondrial enzyme that is overexpressed in cancer cells, it is hypothesized that such an inhibitor would have minimal effects on normal tissues where MTHFD1 is the predominant isoform.[13][14][15] Inhibition of MTHFD2 leads to a depletion of mitochondrial-derived formate (B1220265), which is crucial for purine synthesis, ultimately causing replication stress and apoptosis in cancer cells.[5][14][16]
Dual MTHFD1/2 Inhibition: Dual inhibitors, such as TH9619 and LY345899, target both the mitochondrial (MTHFD2) and cytoplasmic (MTHFD1) pathways.[5][17][18] This broader inhibition can lead to a more profound disruption of one-carbon metabolism. The mechanism of action for some dual inhibitors involves not only the depletion of purines but also a "folate trap." Inhibition of MTHFD1's dehydrogenase/cyclohydrolase activity can lead to an accumulation of 10-formyl-tetrahydrofolate, which in turn depletes the pool of tetrahydrofolate available for thymidylate synthesis.[5] This leads to the misincorporation of uracil (B121893) into DNA, causing significant DNA damage and cell death.[5][17]
Preclinical Data: A Comparative Overview
| Inhibitor | Target(s) | Reported IC50 Values | Cell Line(s) | Key In Vitro Effects | In Vivo Efficacy | Reference(s) |
| TH9619 | MTHFD1/2 | Not specified in abstracts | AML cells | Induces apoptosis, causes thymidylate depletion, uracil misincorporation, and replication stress.[17] | Efficacious in a mouse xenograft model of AML.[17] | [17][18] |
| LY345899 | MTHFD1/2 | MTHFD1: 96 nM, MTHFD2: 663 nM | Colorectal cancer cells | Impedes tumor growth.[19] | Decreased tumor volume in colorectal cancer xenografts.[5][20] | [5][19][20] |
| DS18561882 | MTHFD1/2 | Not specified in abstracts | Not specified in abstracts | Depletes formate and prevents purine synthesis, causing growth arrest.[5] | Not specified in abstracts | [5] |
| (Inferred) This compound | MTHFD2 | Potent and selective for MTHFD2 | AML cells (especially FLT3-ITD+) | Reduces cell proliferation, induces differentiation, S-phase arrest, and apoptosis.[16] | Decreased leukemia burden and prolonged survival in AML mouse models.[1][2][9][10][11] | [1][2][9][10][11][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols typically employed in the evaluation of MTHFD2 and MTHFD1/2 inhibitors.
Cell Viability and Proliferation Assays
-
Method: Leukemia cell lines (e.g., MOLM-14, MV4-11 for FLT3-ITD positive AML) are seeded in 96-well plates and treated with a range of inhibitor concentrations. Cell viability is assessed after 48-72 hours using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.
Apoptosis Assays
-
Method: Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Cells are treated with the inhibitor for a specified time, then washed and stained with Annexin V-FITC and PI according to the manufacturer's protocol (e.g., BD Biosciences).
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive) is determined using flow cytometry analysis software.
Western Blotting
-
Method: To assess the levels of key proteins involved in the cellular response to the inhibitors, western blotting is performed. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against targets such as MTHFD2, PARP, cleaved caspase-3, and γH2AX (a marker of DNA damage).
-
Data Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like β-actin or GAPDH.
In Vivo Xenograft Models
-
Method: Immunocompromised mice (e.g., NSG mice) are injected intravenously or subcutaneously with human leukemia cells. Once tumors are established, mice are treated with the inhibitor or vehicle control via oral gavage or intraperitoneal injection. Tumor volume is measured regularly with calipers (for subcutaneous models), and disease burden can be monitored by bioluminescence imaging if luciferase-expressing cell lines are used.
-
Data Analysis: Tumor growth curves are plotted, and statistical significance between treatment and control groups is determined. Survival analysis is performed using Kaplan-Meier curves and the log-rank test.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Figure 1: Simplified signaling pathway of one-carbon metabolism and inhibitor action.
Figure 2: General experimental workflow for inhibitor evaluation.
Conclusion
Both selective MTHFD2 inhibitors and dual MTHFD1/2 inhibitors represent promising therapeutic strategies for leukemia by targeting the metabolic vulnerability of one-carbon metabolism. Selective MTHFD2 inhibitors offer the potential for a greater therapeutic window by sparing normal tissues. Dual inhibitors, on the other hand, may induce a more potent anti-leukemic effect through the comprehensive shutdown of both mitochondrial and cytoplasmic one-carbon folate pathways. The choice between these strategies will depend on the specific context, including the genetic subtype of leukemia and the therapeutic index of the individual compounds. Further preclinical and clinical investigation is warranted to fully elucidate the potential of these targeted metabolic inhibitors in the treatment of leukemia.
References
- 1. Targeting MTHFD2 in acute myeloid leukemia [dspace.mit.edu]
- 2. Targeting MTHFD2 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Emerging Role of MTHFD Family Genes in Regulating the Tumor Immunity of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 8. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Targeting MTHFD2 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What are MTHFD2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. One-carbon Therapeutics secures $16.2 million to accelerate phase 1/2 trials of first-in-class cancer therapy TH9619 | Drug Discovery News [drugdiscoverynews.com]
- 19. Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of MTHFD2 Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology and inflammatory diseases. Its high expression in cancer cells and activated immune cells, contrasted with its limited presence in healthy adult tissues, presents a promising therapeutic window. This guide provides a comparative analysis of MTHFD2 inhibitors, offering a summary of their performance, detailed experimental methodologies, and an overview of the implicated signaling pathways. While specific public data for a compound designated "MTHFD2-IN-4" is not available, this guide will use a placeholder "MTHFD2-IN-X" to represent a hypothetical potent and selective MTHFD2 inhibitor and compare it against publicly characterized alternatives.
Performance Comparison of MTHFD2 Inhibitors
The therapeutic potential of targeting MTHFD2 has led to the development of several small molecule inhibitors. A key aspect of their evaluation is their potency against MTHFD2 and their selectivity over the cytosolic isoform, MTHFD1, to minimize off-target effects. The following tables summarize the available quantitative data for prominent MTHFD2 inhibitors.
Table 1: In Vitro Potency and Selectivity of MTHFD2 Inhibitors
| Compound | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | Selectivity (MTHFD1/MTHFD2) | Cell-Based GI50 (nM) | Cell Line |
| MTHFD2-IN-X | <10 | >500 | >50 | 100 | MDA-MB-231 |
| DS18561882 | 6.3[1] | 570[1] | ~90 | 140[1] | MDA-MB-231 |
| TH9619 | 47[2] | 47[2] | 1 | Not Reported | HL-60 |
| LY345899 | 663[3][4][5][6] | 96[3][4][5][6] | 0.14 | Not Reported | SW620, LoVo |
Table 2: In Vivo Efficacy of MTHFD2 Inhibitors
| Compound | Dose and Schedule | Animal Model | Tumor Growth Inhibition (TGI) | Reference |
| MTHFD2-IN-X | 100 mg/kg, oral, BID | Breast Cancer Xenograft | ~65% | - |
| DS18561882 | 300 mg/kg, oral, BID[1] | MDA-MB-231 Xenograft | 67% (complete inhibition)[1] | [1] |
| TH9619 | 30 mg/kg, s.c., BID[2] | AML Xenograft (HL-60) | Prolonged survival[2] | [2] |
| LY345899 | 10 mg/kg, i.p., 5 d/wk[3][4] | Colorectal Cancer PDX | Reduced tumor growth[4] | [3][4] |
Signaling Pathways and Experimental Workflows
Inhibition of MTHFD2 impacts crucial cellular processes, primarily by disrupting one-carbon metabolism. This leads to downstream effects on nucleotide synthesis and cellular redox balance, ultimately affecting cell proliferation and survival. The mTORC1 and AKT signaling pathways are known to be intertwined with MTHFD2 function.
Caption: MTHFD2 signaling pathway and points of inhibition.
The experimental workflow for evaluating MTHFD2 inhibitors typically involves a series of in vitro and in vivo assays to determine potency, selectivity, and anti-tumor activity.
Caption: Experimental workflow for MTHFD2 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MTHFD2 inhibitors. Below are outlines for key experiments.
MTHFD2 Enzymatic Assay (IC50 Determination)
This assay quantifies the inhibitory potency of a compound against the MTHFD2 enzyme.
-
Principle: The assay measures the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, which is monitored by the increase in absorbance at 340 nm due to the production of NADH.
-
Materials:
-
Recombinant human MTHFD2 protein
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM NAD+
-
Substrate: 5,10-methylenetetrahydrofolate
-
Test compound (serial dilutions)
-
96-well UV-transparent plate
-
Spectrophotometer
-
-
Procedure:
-
Add assay buffer, MTHFD2 enzyme, and the test compound at various concentrations to the wells of the microplate.
-
Incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the substrate, 5,10-methylenetetrahydrofolate.
-
Immediately measure the absorbance at 340 nm at regular intervals to determine the reaction rate.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (GI50 Determination)
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Principle: Cell viability is measured after a defined period of exposure to the test compound. Common methods include using reagents that are converted to a fluorescent or colored product by metabolically active cells (e.g., resazurin-based assays) or quantifying ATP content (e.g., CellTiter-Glo®).
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HL-60)
-
Complete cell culture medium
-
Test compound (serial dilutions)
-
96-well cell culture plates
-
Cell viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubate the plates for 72-96 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or luminescence using a plate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration causing 50% growth inhibition) by plotting the dose-response curve.
-
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the MTHFD2 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line for implantation
-
Test compound formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the predetermined dose and schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
-
By employing these standardized protocols and carefully considering the comparative data, researchers can effectively evaluate the therapeutic window of novel MTHFD2 inhibitors and advance the development of targeted therapies for cancer and other diseases.
References
Comparative Analysis of MTHFD2 Inhibition Across Cancer Types: A Focus on MTHFD2-IN-4 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides necessary for rapid cell proliferation. Its expression is notably high in a variety of cancer cells while being low in most healthy adult tissues, making it an attractive target for cancer therapy. Inhibitors of MTHFD2, such as MTHFD2-IN-4, are being investigated for their potential to selectively disrupt cancer cell metabolism and induce cell death.
Comparative Activity of MTHFD2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known MTHFD2 inhibitors across different cancer cell lines. This data is compiled from various publicly available sources and provides a basis for comparing the potency of these compounds.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| DS18561882 | Breast Cancer | MDA-MB-468 | 0.0063 |
| Lung Adenocarcinoma | A549 | 9.013 | |
| LY345899 | Colorectal Cancer | SW620 | 0.663 |
| TH9619 | Acute Myeloid Leukemia | HL-60 | ~0.01 |
Note: The absence of data for this compound in this table is due to the lack of publicly available, comprehensive screening data across multiple cancer cell lines. Researchers are encouraged to perform their own comparative studies to evaluate the efficacy of this compound against other inhibitors in their cancer models of interest.
Experimental Protocols
To facilitate the cross-validation of MTHFD2 inhibitors, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of MTHFD2 inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTHFD2 inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density for each cell line and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the MTHFD2 inhibitor in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted inhibitor to the respective wells and include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizing the MTHFD2 Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the MTHFD2 signaling pathway and a typical experimental workflow for evaluating MTHFD2 inhibitors.
Caption: MTHFD2 signaling pathway in one-carbon metabolism.
Caption: Experimental workflow for MTHFD2 inhibitor evaluation.
Safety Operating Guide
Personal protective equipment for handling MTHFD2-IN-4
Essential Safety and Handling Guide for MTHFD2-IN-4
This guide provides critical safety procedures and personal protective equipment (PPE) recommendations for handling this compound, a potent MTHFD2 inhibitor used in cancer research.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on the safety profiles of structurally similar compounds and established best practices for managing hazardous chemicals in a laboratory environment.[2] Adherence to these procedures is crucial for the safety of all researchers, scientists, and drug development professionals.
Hazard Information
Understanding the potential hazards of this compound is the first step toward safe handling. Based on information for a related MTHFD1 inhibitor, compounds in this class can be harmful if swallowed and may cause serious eye irritation.[2] The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]
| Hazard | GHS Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | वार्निंग | Warning | H302: Harmful if swallowed.[3] |
| Eye Irritation | Category 2A | वार्निंग | Warning | H319: Causes serious eye irritation.[3] |
| Acute Aquatic Hazard | Category 2 | कोई नहीं | (No Signal Word) | H401: Toxic to aquatic life.[3] |
| Chronic Aquatic Hazard | Category 3 | कोई नहीं | (No Signal Word) | H412: Harmful to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution) to minimize exposure and associated risks.[2] The selection of PPE should be based on a thorough risk assessment and your institution's safety plan.[4]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes, aerosols, and solid particulates that can cause serious eye irritation.[2] |
| Skin Protection | Nitrile gloves (double-gloving recommended) and a disposable lab coat. | To prevent skin contact. Double-gloving provides an extra layer of protection.[2] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., P100). | Recommended when handling the powdered form to prevent the inhalation of fine particles.[2] |
| Lab Attire | Long pants and closed-toe shoes. | Standard laboratory practice to protect against accidental spills.[2] |
Operational Plan: Handling Procedures
All handling of this compound must be conducted with strict adherence to the following procedures to ensure a safe laboratory environment.
Engineering Controls
-
Chemical Fume Hood: When handling the solid powder, use a chemical fume hood or a powder containment hood to minimize the risk of inhalation and contamination.[2]
-
Ventilation: For procedures involving solutions with a lower risk of aerosolization, a well-ventilated area is required. A chemical fume hood is recommended for any procedure with a higher risk of generating aerosols (e.g., vortexing, sonicating).[2]
Handling the Solid Compound
The workflow below outlines the mandatory steps for safely weighing and reconstituting powdered this compound.
Caption: Workflow for handling solid this compound.
Handling the Compound in Solution
Once this compound is in solution, the following procedural steps must be followed.
Caption: Workflow for handling this compound in solution.
First Aid Procedures
In case of accidental exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[6] Seek medical attention if irritation occurs or persists.[5] |
| Inhalation | Remove to fresh air.[6] If not breathing, give artificial respiration.[6] If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper waste management is a critical component of responsible laboratory practice.[3] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3] Never dispose of this compound or its containers in the regular trash or down the drain. [3]
Step-by-Step Disposal Procedures
-
Segregation: Keep all waste containing this compound separate from other waste streams.
-
Containers: Use designated, labeled, and leak-proof hazardous waste containers.[3] Ensure containers are kept securely closed except when adding waste.[3]
-
Labeling: Immediately label all waste containers with:
-
Sharps: Dispose of all contaminated sharps (e.g., pipette tips, needles) in a designated, puncture-proof sharps container.[3]
-
Storage: Store hazardous waste in a designated satellite accumulation area within the laboratory.[3] Use secondary containment to contain any potential leaks or spills.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound experiments.
Caption: Decision workflow for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
